UC-781

Catalog No.
S546217
CAS No.
178870-32-1
M.F
C17H18ClNO2S
M. Wt
335.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UC-781

CAS Number

178870-32-1

Product Name

UC-781

IUPAC Name

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide

Molecular Formula

C17H18ClNO2S

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22)

InChI Key

YZHIXLCGPOTQNB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-chloro-5-(((2-methyl-3-furanyl)carbonothioyl)amino)phenyl 3-methyl-2-butenyl ether, 3-furancarbothioamide, N-(4-chloro-3-((3-methyl-2-buten-1-yl)oxy)phenyl)-2-methyl-, UC 781, UC-781, UC781

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C

Isomeric SMILES

CC1=C(C=CO1)C(=NC2=CC(=C(C=C2)Cl)OCC=C(C)C)S

The exact mass of the compound 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide is 335.0747 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675186. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UC-781 mechanism of action HIV-1 reverse transcriptase

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism & Inhibition Properties

UC-781 exerts its antiviral effect by specifically inhibiting the HIV-1 reverse transcriptase (RT), a key viral enzyme that copies the viral RNA genome into DNA [1] [2]. The table below details its key biochemical characteristics as a tight-binding inhibitor [3].

Property Description
Target HIV-1 Reverse Transcriptase (RT) [1].
Inhibitor Type Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI); binds to an allosteric pocket (NNIBP) distinct from the polymerase active site [4].
Binding Stoichiometry Inhibits RT at a 1:1 molar ratio of inhibitor to enzyme [3].
Binding Kinetics Rapid tight-binding: rapid association (kon ~ 1.7 x 106 M-1s-1) and very slow dissociation (koff ~ 1.6 x 10-3 s-1) [3].
Mechanistic Consequence Inactivation of the RT-T/P complex is long-lasting; enzyme activity recovers slowly (only ~60% after 25 min) after removal of unbound inhibitor [3].
Highest Affinity For RT-Template/Primer-dNTP ternary complex > RT-Template/Primer binary complex > free RT [3].

Antiviral Activity, Resistance, and Synergy

This compound's profile includes high potency against wild-type HIV-1, a defined but manageable resistance barrier, and valuable synergistic interactions with other drugs [5] [6].

UC781_Mechanism UC781 UC781 RT HIV-1 RT (Template/Primer Complex) UC781->RT  Tightly Binds NNIBP (1:1 Stoichiometry) InactiveComplex Inactive RT Complex RT->InactiveComplex  Conformational Change DNASynthesis Viral DNA Synthesis InactiveComplex->DNASynthesis  Blocks Inhibition Inhibition of HIV Replication DNASynthesis->Inhibition

This compound binding mechanism to HIV-1 RT

Virus Strain Relative Efficacy & Key Findings
Wild-type HIV-1 Highly potent in cell culture systems [7]. Maintains potency against NRTI-resistant strains [7].
NNRTI-Resistant HIV-1 10- to 100-fold less effective against single-mutant strains (e.g., Y181C, K103N). However, 25 µM UC781 provided essentially equivalent microbicidal activity against both resistant and wild-type virus [5].
Barrier to Resistance High-level resistance requires multiple mutations in the NNRTI binding pocket (e.g., K103T + V106A + Y181C) [6] [7].
Synergy with AZT A 1:1 molar combination of UC781 and AZT shows high-level synergy against AZT-resistant HIV-1, restoring AZT's antiviral activity [6]. This was not observed with other NNRTIs like nevirapine [6].

Formulation as a Microbicide: Key Challenges and Strategies

The development of UC781 as a topical microbicide addresses the need for a woman-controlled HIV prevention method [7]. Its practical application faces two major hurdles, along with potential solutions:

Challenge Description Investigated Solutions

| Aqueous Stability | UC781 is susceptible to oxidative degradation in aqueous solutions, with a primary degradant being UC22, which has reduced antiviral potency [7]. | - Use of cyclodextrins (SBE-β-CD, HP-β-CD) to form inclusion complexes [7] [8].

  • Addition of antioxidants and chelating agents (e.g., EDTA, with or without citric acid) [7].
  • Deoxygenation of stock solutions [7]. | | Aqueous Solubility | The drug is extremely hydrophobic, with very poor water solubility (<30 ng/mL), which can limit its bioavailability [8]. | - Formation of inclusion complexes with cyclodextrins, which significantly enhance solubility [7] [8].
  • Preparation of fast-disintegrating tablets with excipients like vitamin E TPGS [7]. |

Experimental Protocol: Assessing Microbicidal Activity Against Resistant Virus

The following methodology, adapted from Hossain & Parniak (2006) [5], details a key experiment for evaluating UC781's efficacy against NNRTI-resistant HIV-1, which is critical for microbicide development.

1. Objective: To evaluate the inactivation efficacy of UC781 against cell-free wild-type and NNRTI-resistant HIV-1. 2. Materials:

  • Virus Strains: Wild-type (wt) and NNRTI-resistant (e.g., UC781-resistant UCR, efavirenz-resistant EFVR) HIV-1 NL4-3.
  • Cells: MT4 or similar CD4+ T-cell line.
  • Drug: UC781 stock solution in DMSO. 3. Method:
  • Virus Inactivation: Incubate cell-free virus (standardized by p24 antigen, e.g., 300 ng) with a range of UC781 concentrations (e.g., 0 - 25 µM) in culture medium for 1 hour at 37°C [5].
  • Drug Removal: Remove unbound UC781 via multiple rounds of dilution and ultrafiltration/concentration through a 100 kDa filter. Validate complete drug removal by testing the final wash medium for antiviral activity [5].
  • Infection Assay: Use the washed, drug-free virus to infect fresh MT4 cells. Culture the cells for 7 days [5].
  • Quantification: Measure viral replication by assessing HIV-1 p24 antigen levels in the culture supernatants 7 days post-infection [5]. 4. Analysis: Compare the p24 levels from UC781-treated viruses to untreated controls. The concentration of UC781 that reduces p25 levels by 50% (EC₅₀) can be calculated for each virus strain to determine relative potency [5].

References

UC-781 thermal stability and pH stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile of UC-781

The following tables consolidate quantitative stability data from experimental studies.

Table 1: Thermal Stability Profile of this compound

Formulation / Condition Temperature Duration Stability Outcome Source
5% in Replens gel 50 °C 30 days Fully stable; retained antiviral potency [1]
Stock solution (with Tween 80/DMSO) 65 °C Not specified Good stability [2]
Solid substance ~130 °C (Melting Point) - Determined via DSC analysis; provides a baseline for processing [3]

Table 2: pH Stability and Solubility Profile of this compound

Property / Condition Value / Outcome Notes / Context Source
Aqueous Solubility < 30 ng/mL Intrinsically poor water solubility [4]
Stability at Low pH Stable at pH 1.2 - 4.3 for 4 hours No loss of antiviral potency after exposure; relevant for vaginal environment (pH ~3.5-4.5) [1]
Solubility Enhancement (SBE-β-CD) Linear increase with cyclodextrin concentration (AL-type profile) 5% SBE-β-CD significantly increases solubility; inclusion complex formation [2]

Experimental Protocols for Stability Assessment

For researchers seeking to replicate or extend these stability studies, here are the key methodologies cited in the literature.

Thermal Stability Testing Protocol

Thermal stability can be assessed using standardized methods. While ASTM E2550-21 provides a general framework for thermal stability screening via Thermogravimetric Analysis (TGA) [5], more specific methodologies were used in this compound studies:

  • Formulation Stability: A 5% (w/w) UC781 Replens gel was stored at elevated temperatures (e.g., 50°C), and samples were analyzed over time (e.g., 30 days) to confirm the retention of chemical properties and antiviral potency [1].
  • Differential Scanning Calorimetry (DSC): This technique determines the melting point and can identify decomposition events. The melting point of UC781 was found to be approximately 130 °C [3].

The workflow for a comprehensive thermal hazard assessment, as applied in pharmaceutical development, is summarized below:

cluster_screen Screening Phase cluster_detail Detailed Analysis Start Sample Preparation Screen Screening Tests Start->Screen Detail Detailed Kinetics Analysis Screen->Detail If reactive DSC DSC (Heat Flow) Screen->DSC TGA TGA (Mass Change) Screen->TGA Params Safety Parameters Detail->Params ARC ARC (Adiabatic Calorimetry) Detail->ARC C80 C80 Calorimeter Detail->C80 TMR Time to Maximum Rate (TMRad) Params->TMR e.g. SADT Self-Accelerating Decomposition Temp (SADT) Params->SADT e.g.

Figure 1: Workflow for thermal stability and hazard assessment of pharmaceuticals, integrating DSC, TGA, and calorimetry [6].

Chemical Stability and Solubility Enhancement Protocol

To address this compound's poor aqueous solubility and stability in solution, researchers have successfully used cyclodextrins and antioxidants.

  • Inclusion Complex Formation: Prepare solutions of sulfobutylether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) in a buffer like phosphate (e.g., 20 mM, pH 6.8). Add an excess of UC781 and agitate the mixture to reach equilibrium. Filter and analyze the supernatant by HPLC to determine the dissolved drug concentration and construct a phase-solubility diagram [2].
  • Oxidative Stability Testing: To suppress oxidative degradation, include chelating agents like EDTA (e.g., 0.01% w/v) in the formulation, either alone or in combination with citric acid. Deoxygenation of the solution by purging with nitrogen gas has also been shown to significantly improve stability [2].

The logical relationship between this compound's challenges and the formulation strategies to overcome them is as follows:

Problem1 Poor Aqueous Solubility Strategy1 Cyclodextrin Complexation Problem1->Strategy1 Problem2 Solution Instability Strategy2 Use of Antioxidants/Chelators Problem2->Strategy2 Strategy3 Solution Deoxygenation Problem2->Strategy3 Outcome1 Enhanced Solubility Strategy1->Outcome1 Outcome2 Improved Chemical Stability Strategy2->Outcome2 Strategy3->Outcome2 Goal Viable Microbicide Formulation Outcome1->Goal Outcome2->Goal

Figure 2: Logical flow from this compound's key development challenges to formulation strategies and outcomes [2] [4].

Formulation Strategies for Enhanced Stability

The core challenge in developing this compound is its poor aqueous solubility, which can be overcome with several advanced formulation techniques:

  • Cyclodextrin Inclusion Complexes: Formation of inclusion complexes with cyclodextrins like SBE-β-CD and HP-β-CD is a well-established strategy. This not only improves aqueous solubility through host-guest interactions but can also enhance stability by shielding the drug molecule from the aqueous environment [2] [4].
  • Solid Dispersions: Forming fast-disintegrating tablets or solid dispersions using polymers like HPMC or PVPVA 64 in combination with surfactants such as Vitamin E TPGS can significantly improve the dissolution properties of UC781 [2].
  • Lipophilic Gels: UC781 has been successfully formulated in Replens gel (up to 5% concentration), showing excellent stability and retained virucidal activity. This form is directly applicable for topical vaginal drug delivery [1].

Gaps in Current Data and Further Research

It is important to note that while the existing data is promising for topical applications, a comprehensive preformulation dataset for this compound is not fully available in the public domain. Key areas where data is limited or unavailable include:

  • Long-term, real-time stability data under ICH guidelines for various dosage forms.
  • A complete pH-solubility profile across the full physiologic range.
  • Compatibility data with a wide range of pharmaceutical excipients.
  • Photostability data, which is a critical quality parameter.

References

Resistance-Associated Mutations and Impact on UC-781

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key resistance mutations and their observed effects on UC-781's antiviral activity based on in vitro studies.

Mutation(s) Effect on this compound Efficacy (Fold-Change in EC₅₀) Notes / Associated Resistance
L100I [1] [2] Not quantified (N/Q) in search results A primary mutation that confers structural resistance; often emerges with K103N [1].
Y181C [3] ~7-fold reduction A common Nevirapine-associated mutation to which this compound shows relatively preserved activity [3].
V106A [2] N/Q A primary mutation that confers structural resistance [2].
V106A + Y181C ("UCR") [4] [3] ~465-fold reduction A double mutant demonstrating significant loss of this compound activity [4] [3].
L100I + K103N ("EFVR") [4] [3] ~1325-fold reduction A double mutant associated with high-level resistance to this compound [4] [3].
K103N [1] N/Q A common mutation; often emerges with L100I to confer high-level resistance [1].

Mechanisms of Resistance and Cross-Resistance

The resistance of HIV-1 to this compound arises from structural and biochemical changes in the reverse transcriptase (RT) NNRTI binding pocket.

  • Structural Basis of Resistance: Mutations like L100I and V106A cause subtle shifts in the NNRTI binding pocket of RT. These changes perturb the aromatic ring stacking interactions that are critical for the tight binding of this compound, particularly with residues Tyr181 and Tyr188 [2]. This explains why this compound loses potency against viruses resistant to first-generation NNRTIs like Nevirapine [1].
  • Cross-Resistance Profile: Viruses selected for resistance under this compound pressure in vitro are typically highly cross-resistant to other NNRTIs, including Efavirenz and Nevirapine [1]. Conversely, this compound shows decreased activity against HIV-1 with pre-existing resistance to these therapeutic NNRTIs [4].
  • Barrier to Resistance: The genetic barrier to developing high-level this compound resistance is considered low, as resistance can emerge rapidly in vitro, similar to Nevirapine and Efavirenz, often requiring only one or two mutations [1].

Key Experimental Insights and Microbicide Formulation

Research into this compound as a microbicide has yielded critical insights for overcoming the resistance challenge.

  • The "Memory Effect" and High-Dose Efficacy: A key feature of this compound is its "memory effect" – pretreating cells with UC781 can protect them from subsequent infection even after the drug is removed [5]. Crucially, while potency is reduced against resistant strains, pretreatment with high concentrations (e.g., 25 μM) can completely prevent infection by both wild-type and NNRTI-resistant viruses [4] [3]. This supports the use of high-concentration topical formulations.
  • Experimental Selection of Resistant Virus: A standard protocol involves the serial passage of HIV-1 in peripheral blood mononuclear cells under increasing drug pressure [4] [1]. The virus is considered resistant when it can replicate in the presence of a concentration that is 200 times the initial 50% inhibitory concentration (IC₅₀) [4]. Genotyping is then performed by sequencing the reverse transcriptase gene [4].
  • Importance of Combination Therapy: Due to the concerns of transmitting pre-existing or newly selected resistant virus, research strongly suggests that This compound should not be used as a single-agent microbicide [4]. Formulations combining it with antiviral agents from other classes are considered preferable [4].

In vitro pathway to this compound resistance and its impact on drug efficacy.

Formulation Strategies to Enhance Efficacy

This compound's extremely poor aqueous solubility poses a major formulation challenge. To address this, researchers have successfully used cyclodextrins to create inclusion complexes, which dramatically increase the drug's solubility and, in one case, resulted in a 30-fold increase in inhibitory potency in an RT inhibition assay [6].

References

UC-781 thiocarboxanilide derivative properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Antiviral Activity

The table below summarizes the key biochemical and pharmacological properties of UC-781 as reported in the literature.

Property Description / Value
Drug Class Thiocarboxanilide derivative; Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) [1] [2]
Molecular Target HIV-1 Reverse Transcriptase (RT) [2]
Antiviral Potency (EC₅₀) ~ 0.002 μg/mL (∼5 nM) against wild-type HIV-1 [1] [2]
Resistance Profile Effective against HIV-1 strains with common NNRTI-resistance mutations (e.g., K103N, Y181C, V106A, L100I) [1]
Mechanism of Action Tight, irreversible binding to HIV-1 RT; inhibits DNA polymerization and AZT excision [3] [2]
Synergy Synergistic activity with AZT (Zidovudine) against AZT-resistant HIV-1 [2]
Formulation R&D Investigated in solid dispersions and gel formulations (Replens, Carbopol) to overcome poor solubility [4] [5]
Key Limitation Very low aqueous solubility, leading to poor oral bioavailability [5]

The following diagram illustrates its primary mechanism of action as an NNRTI.

uc781_mechanism HIV_Virion HIV-1 Virion RT_Enzyme Reverse Transcriptase (RT) HIV_Virion->RT_Enzyme Entry & Uncoating ViralDNA Viral DNA Synthesis RT_Enzyme->ViralDNA Catalyzes Inhibition Inhibition of Replication UC781 This compound UC781->RT_Enzyme Irreversibly Binds

This compound inhibits HIV-1 replication by binding to and inactivating the Reverse Transcriptase enzyme.

Key Experimental Protocols and Findings

The research on this compound involved several critical experiments to establish its efficacy and potential applications.

Antiviral Activity and Resistance Assays
  • Cell Culture Models: Studies used human CD4+ T-cell lines (e.g., MT-2, PM-1) and phytohemagglutinin-stimulated peripheral blood mononuclear cells (PBMCs) to propagate HIV-1 strains (e.g., HIV-IIIB, HIV-BaL) [3] [2].
  • Infection and Inhibition: Cells were infected with HIV-1 in the presence of serially diluted this compound. Viral replication was monitored for 4-14 days by measuring p24 antigen levels or Reverse Transcriptase activity in culture supernatants [3] [2].
  • EC₅₀ Calculation: The 50% effective concentration (EC₅₀) was determined from dose-response curves generated from triplicate data points [2].
  • Resistance Profiling: The activity of this compound was tested against HIV-1 with defined resistance mutations (e.g., K103N, Y181C). Mutant viruses were generated through in vitro selection pressure or were clinical isolates [1] [2].
Microbicide Efficacy in Tissue Explants
  • Tissue Model: Human cervical tissue was obtained from therapeutic hysterectomies and cut into 3-mm³ explants [3].
  • Protocol: Explants were pretreated with this compound (in solution or carbopol gel) for 1-2 hours, then exposed to HIV-1 (BaL strain) [3].
  • Assessment: Researchers measured both direct infection of the tissue (via PCR for proviral DNA) and virus dissemination by migratory cells (by co-culturing migratory cells with susceptible PM-1 cells and measuring p24) [3].
  • Key Finding: A single pretreatment with this compound provided protection against HIV-1 infection for up to 6 days after the compound was washed away [3].
Synergy Study with AZT
  • Objective: To determine if this compound could restore sensitivity of AZT-resistant HIV-1 to AZT [2].
  • Method: MT-2 cells were infected with either wild-type, AZT-resistant, or this compound-resistant HIV-1 and treated with This compound and AZT alone and in a 1:1 molar combination [2].
  • Analysis: The Combination Index (CI) was calculated using the method of Chou and Talalay (software: CalcuSyn). CI < 1 indicates synergy [2].
  • Result: The this compound/AZT combination was highly synergistic against the AZT-resistant strain, but not against the this compound-resistant virus [2].

Formulation and Stability Studies

A major research focus was overcoming this compound's poor solubility for topical and potential oral delivery.

Formulation Type Objective Key Findings / Outcomes

| Ternary Solid Dispersion [5] | Enhance dissolution for oral absorption. | Carrier: TPGS 1000 (surfactant) + Eudragit E100 (polymer). Result: Achieved ~70% drug release in 4 hours. | | Lipophilic Gel (Replens) [4] | Develop a stable vaginal microbicide. | Stability: Stable for 30 days at 50°C; stable at vaginal pH (3.5). Safety: No irritation in rabbit model; no effect on vaginal flora (Lactobacillus). | | Carbopol Gel [3] | Evaluate efficacy in tissue model. | Activity: 0.1% formulation prevented both direct tissue infection and viral dissemination via migratory cells. |

Conclusions and Development Status

This compound was characterized as an exceptionally potent NNRTI with a favorable resistance profile and unique ability to restore AZT's potency. Its high stability and low systemic absorption made it a promising candidate for topical prevention [3] [4]. However, its development as a systemic therapeutic was hindered by poor aqueous solubility and low oral bioavailability [5]. While the compound successfully reached preclinical microbicide development, the search results do not indicate its progression to market.

References

Preclinical Antiviral Profile of Thiocarboxanilide UC-781: A Comprehensive Technical Review

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Overview

UC-781 (N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide) is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI) initially developed as a therapeutic agent against HIV-1 but later repurposed as a topical microbicide due to its exceptional potency and unique pharmacological properties [1]. This small molecule (chemical formula: C₁₇H₁₈ClNO₂S; molecular weight: 335.848 g/mol) exhibits potent and selective activity specifically against HIV-1, with its poor systemic bioavailability making it particularly suitable for topical application where limited absorption is desirable [2] [1]. This compound has been investigated extensively as a vaginal microbicide, offering a potential prevention strategy that women can control independently, addressing a critical need in regions where heterosexual transmission remains the primary route of HIV infection [2].

Mechanism of Action

Primary Antiviral Mechanism

This compound functions as a tight-binding NNRTI that specifically targets the HIV-1 reverse transcriptase (RT) enzyme [2]. The compound binds with very high affinity to a hydrophobic pocket located near the RT active site, distinct from the catalytic dNTP binding site [3]. This binding results in irreversible enzyme inhibition through conformational changes that disrupt RT's normal function [2]. Unlike first-generation NNRTIs, this compound's tight binding allows it to effectively inhibit both wild-type and some drug-resistant HIV-1 strains, maintaining activity against viruses with reduced susceptibility to other NNRTIs [3].

The diagram below illustrates the multi-mechanistic approach of this compound's antiviral activity:

This compound exhibits multiple mechanisms of antiviral activity at both cellular and molecular levels.

Supplementary Antiviral Activities

Beyond its primary mechanism as an RT inhibitor, this compound demonstrates several supplementary antiviral properties that enhance its potential as a microbicide. The compound exhibits direct virucidal activity in a concentration-dependent manner, capable of directly inactivating viral particles before they can infect target cells [4] [2]. Additionally, this compound demonstrates a unique synergy with nucleoside analogs, particularly zidovudine (AZT), effectively restoring AZT sensitivity against AZT-resistant HIV-1 strains [3]. This synergy appears specific to this compound, as combinations of AZT with other NNRTIs like nevirapine did not demonstrate this restorative effect [3].

Quantitative Preclinical Efficacy Data

In Vitro Antiviral Potency

Table 1: In Vitro Antiviral Activity of this compound Against HIV-1

Assay System Virus Strain Target Cells Potency (EC₅₀) Reference
Cell culture infection HIV-1IIIB MT-2 ~5 nM [3]
Cell culture infection HIV-1BaL PM-1 Dose-dependent [2]
Cell culture infection HIV-1RF PM-1 Dose-dependent [2]
Virucidal assay HIV-1BaL PM-1 Concentration-dependent [2]
AZT-resistant virus 691A clinical isolate MT-2 Synergy with AZT (CI<1) [3]

This compound demonstrated exceptional potency in cell culture models, with effective concentrations in the low nanomolar range against laboratory-adapted HIV-1 strains [3]. The compound maintained efficacy against both X4-tropic (HIV-1IIIB, HIV-1RF) and R5-tropic (HIV-1BaL) viral strains, indicating broad coverage against viruses utilizing different coreceptors for entry [2]. Notably, this compound demonstrated prolonged inhibitory effects, protecting pretreated cells from HIV-1 infection for up to 6 days after compound removal, suggesting persistent antiviral activity that could be particularly valuable for microbicide applications where continuous protection is desired [2].

Tissue Explant and Formulation Efficacy

Table 2: Efficacy in Tissue Explant Models and Formulations

Model System Formulation Concentration Tested Outcome Reference
Human cervical explants Carbopol gel 0.1% Inhibited direct tissue infection and virus dissemination [2]
Human cervical explants Solution Dilution series Prevented infection up to 6 days post-treatment [2]
Human lymphoid tonsil tissue Solution 1:3,000 dilution of 0.1% gel Inhibited X4 and R5 infection [2]
CEM cell protection Replens gel 0.5%, 0.2%, 0.05% Complete protection for ≥10 subcultivations (0.5% & 0.2%) [4]
Rabbit vaginal administration Replens gel 5% No systemic or local toxicity [4]

In human cervical explant cultures, this compound demonstrated the ability to prevent both direct tissue infection and virus dissemination via migratory cells, addressing two critical pathways in sexual transmission of HIV [2]. When formulated in lipophilic gels (Replens or carbopol-based), this compound retained its antiviral activity and showed efficient diffusion from the gel matrix to the aqueous environment, maintaining potent antiviral effects even after multiple passages [4]. The 0.5% and 0.2% gel formulations provided complete protection against HIV-1 infection for at least 10 subcultivations (approximately 30-40 days), demonstrating sustained antiviral activity that surpasses many other antiretroviral agents tested under similar conditions [4] [5].

Experimental Methodologies

Key Assay Protocols
4.1.1 Tissue Explant Culture and Infection

The cervical explant model represents a physiologically relevant system for evaluating microbicide efficacy. The experimental workflow is summarized below:

G TissueCollection Tissue Collection (Cervical tissue from hysterectomy) ExplantPreparation Explant Preparation (3mm³ pieces) TissueCollection->ExplantPreparation CompoundTreatment This compound Treatment (1-24 hours) ExplantPreparation->CompoundTreatment VirusChallenge HIV-1 Challenge (HIV-1BaL, 2 hours) CompoundTreatment->VirusChallenge Culture Culture (12-14 days with medium feeds) VirusChallenge->Culture Assessment Infection Assessment (p24 ELISA, proviral DNA PCR) Culture->Assessment

Experimental workflow for evaluating this compound efficacy in cervical explant models.

Detailed Methodology [2]:

  • Tissue Source: Cervical tissue was obtained from women undergoing planned therapeutic hysterectomy, with written consent obtained according to local Research Ethics Committee guidelines.
  • Explant Preparation: Tissues comprising both epithelium and stromal tissue were cut into 3-mm³ explants prior to culture in 96-well flat-bottom tissue culture plates in RPMI 1640 medium supplemented with 10% fetal bovine serum.
  • Compound Treatment: Explants were treated with medium or this compound compounds (100 μL of 2× final concentration) for 1 hour prior to HIV-1BaL exposure (10³ to 10⁵ TCID₅₀) for 2 hours at 37°C.
  • Post-infection Culture: After incubation with virus and compound, explants were washed with 4 volumes of PBS, cultured overnight, then transferred to fresh plates and cultured for 12-14 days with 50% medium changes every 2-3 days.
  • Infection Assessment: HIV-1 infection was determined by measuring p24 levels in culture supernatants using ELISA and proviral DNA (long terminal repeat) in tissue by multiplex quantitative real-time PCR for HIV-1 DNA with β-actin as an internal control.
4.1.2 Microbicide Transmission and Sterilization Assay (MTSA)

The MTSA was developed to more accurately mimic sexual transmission and identify sterilizing concentrations of candidate microbicides [6]. This assay addresses limitations of short-term inhibition assays by evaluating long-term viral suppression through multiple passages, detecting even low-level breakthrough infections that might occur with suboptimal microbicide concentrations. The endpoint of this assay is the identification of the minimum sterilizing concentration that completely blocks virus transmission to new target cells over multiple passages, providing crucial data for formulation development and dosing strategies [6].

Formulation Stability and Safety Profile

Pharmaceutical Properties

This compound demonstrates formulation flexibility, having been successfully incorporated into both Replens (lipophilic gel) and carbopol-based gels at concentrations up to 5% while maintaining stability and antiviral potency [4] [2]. The compound exhibits exceptional stability across a range of physiologically relevant conditions, maintaining full antiviral potency after 4 hours exposure to pH 3.5 (approximating vaginal pH), and remaining fully stable at 50°C for 30 days, supporting its use in tropical climates where refrigeration may be limited [4] [5]. This compound showed no adverse effects on beneficial vaginal microorganisms including Candida and Lactobacillus strains, indicating it would not disrupt the normal vaginal flora, an important consideration for microbicide safety [4] [5].

Preclinical Safety Assessment

In rabbit vaginal irritation models, administration of 5% this compound in Replens gel for 10 days resulted in no systemic side-effects, no local inflammation, and no damage to vaginal mucosa or epithelium, supporting its potential safety for topical application [4]. Comprehensive evaluations in human cervical and lymphoid tissue explants demonstrated that this compound was not cytotoxic to genital or immune tissues at concentrations required for antiviral efficacy [2]. The favorable preclinical safety profile positioned this compound as a promising candidate for further clinical development as a topical microbicide.

Resistance Profile

This compound demonstrates a favorable resistance profile compared to some first-generation NNRTIs. Virus that emerged under low selective pressure (0.05% this compound gel) remained highly sensitive to NNRTIs, including this compound itself, suggesting a lack of cross-resistance under these experimental conditions [4]. When resistance was deliberately selected through serial passage in increasing drug concentrations, the resulting virus contained multiple mutations including K103T, V106A, and Y181C in RT [3]. Importantly, the time to resistance development was significantly delayed for combinations of this compound plus AZT compared to either drug alone, suggesting that combination microbicides might enhance the durability of protection [3].

Conclusion and Research Implications

The comprehensive preclinical profiling of this compound demonstrates its strong potential as a topical microbicide for preventing sexual HIV-1 transmission. Its exceptional potency, formulation stability, favorable safety profile, and multi-mechanistic antiviral activity position it as a promising candidate for further development. The prolonged protective effect observed in tissue explant models is particularly noteworthy, suggesting that this compound-based microbicides could provide protection beyond immediate coital use.

References

Application Note: LC-ESI-MS Determination of UC-781 in Rabbit Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a validated bioanalytical method developed for the sensitive and accurate quantification of UC-781, supporting its development as a topical microbicide [1].

Method Summary

The method uses Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for the detection of this compound. It involves a protein precipitation and liquid-liquid extraction sample preparation procedure, demonstrating excellent performance in validation [1].

  • Analytical Technique: Reversed-Phase LC-ESI-MS
  • Objective: Sensitive, accurate, and rapid determination of this compound in New Zealand White rabbit plasma.
  • Key Advantages: The method is quick, specific, and highly reproducible. The liquid-liquid extraction procedure was found to be excellent for this sensitive compound [1].
Materials and Equipment
Item Specification / Details
Instrument LC–ESI-MS system
Analytical Column C18 column (specific type not detailed in the provided method)
Internal Standard (IS) F2951 (purity 99.2%) [1]
This compound Standard Purity 98.7% [1]
Solvents & Reagents Tetrahydrofuran, HPLC-grade acetonitrile, water, and other reagents [1]
Plasma Drug-free pooled New Zealand White rabbit plasma [1]
Detailed Experimental Protocol

3.1. Sample Preparation (Extraction) The following steps describe the optimized sample treatment procedure [1].

  • Combine: Mix 150 µL of plasma sample with the Internal Standard (F2951).
  • Precipitate Proteins: Add 500 µL of HPLC-grade acetonitrile to the sample. Vortex and then incubate for 5 minutes at room temperature.
  • Extract: Perform a liquid-liquid extraction. The specific organic solvent used is not detailed in the available excerpt, but the method confirms this step is rugged and effective.
  • Concentrate: Evaporate the organic layer to dryness under a gentle stream of nitrogen gas.
  • Reconstitute: Redissolve the dried residue in 100 µL of a reconstitution solution (a 1:1 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

3.2. LC-ESI-MS Conditions and Instrument Setup The table below summarizes the key parameters. While specific LC gradients are not fully detailed for this compound, methods for similar NNRTIs like Dapivirine use fast gradients with acidic mobile phases, which can inform method development [2] [3].

Parameter Condition for this compound (or analogous method*)
Mobile Phase A Water with 0.1% formic acid [3]
Mobile Phase B Acetonitrile with 0.1% formic acid [3]
Gradient Program Start at 20% B, increase to 50% B over 1.5 min, then to 95% B, before re-equilibration [3] (Total run time: ~5 min)
Flow Rate 1.0 mL/min [3]
Injection Volume 10 µL [3]
Ionization Mode Electrospray Ionization (ESI) [1]
Detection Mode Selected Ion Monitoring (SIM) or Tandem MS (not specified)

Note: The specific LC gradient and MS detection mode for this compound are not explicitly listed in the search results. The conditions above are inferred from a highly sensitive UHPLC-MS/MS method for Dapivirine, a compound in the same class, and are provided as a best-practice reference [3].

3.3. System Suitability and Calibration

  • Calibration Curve: Prepare calibration standards in drug-free plasma over the concentration range of 1 to 500 ng/mL. The curve is constructed using the peak area ratio of this compound to the Internal Standard, with deviation of the mean calculated concentrations required to be within 15% of the nominal values [1].
  • Quality Controls (QCs): Analyze QC samples at a minimum of three concentration levels (low, mid, and high) within the calibration range to ensure accuracy and precision during the analytical run.

Method Validation Summary

The following table summarizes the key validation parameters as reported for this method [1].

Validation Parameter Result / Description
Linearity Range 1 - 500 ng/mL [1]
Precision (%CV) Meets acceptance criteria (specific intra- and inter-assay values not listed in excerpt)
Accuracy (% Deviation) Meets acceptance criteria (specific values not listed in excerpt)
Specificity/Selectivity No interference from endogenous plasma substances was detected [1]
Matrix Effect The method was validated for matrix effect, with a Matrix Factor (MF) close to 1 indicating no significant ion suppression or enhancement [1]
Retention Time This compound: ~1.98 min; Internal Standard (F2951): ~4.34 min [1]

Experimental Workflow

The diagram below outlines the key stages of the analytical process.

Start Start Sample Analysis Prep Sample Preparation Start->Prep Plasma Sample LC LC Separation Prep->LC Reconstituted Extract MS MS Detection & Quantification LC->MS Eluted Analyte Data Data Analysis & Report MS->Data Peak Area Ratio

Key Considerations for Researchers

  • Application Context: This method was developed specifically for quantifying systemic absorption of this compound following topical application in animal models, which is a key part of preclinical safety assessments [1] [4].
  • Formulation Interference: When analyzing samples from formulated products (e.g., gels), ensure that the sample preparation procedure effectively removes excipients that could cause ion suppression or matrix effects not present in pure plasma.
  • Method Transfer: For high-throughput analysis required in large clinical trials, this method can be adapted to UHPLC-MS/MS platforms, as demonstrated for the related NNRTI Dapivirine, to reduce run times and increase sensitivity [3].

References

UC781-Cyclodextrin Inclusion Complex: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction

UC781 is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for use in topical microbicides to prevent the sexual transmission of HIV-1 [1]. A significant challenge in its formulation is its extreme hydrophobicity and exceptionally low intrinsic aqueous solubility (<30 ng/mL), which classifies it as a Biopharmaceutical Classification System (BCS) Class II compound (low solubility, high permeability) [1]. To overcome this limitation, cyclodextrin (CD)-based inclusion complexes have been successfully employed. These complexes enhance the aqueous solubility of UC781 by incorporating the drug molecule into the hydrophobic cavity of the cyclodextrin, thereby improving its potential for formulation in aqueous-based topical products [1] [2].

2.0 Quantitative Data Summary

Table 1: Phase Solubility and Complexation Constants of UC781 with Different Cyclodextrins

Cyclodextrin Type Abbreviation Solubility Enhancement Order Complexation Constant (K₁:₁, M⁻¹) Key Characteristics
Methyl-β-Cyclodextrin MβCD Highest Not explicitly stated (Highest) Provides the most stable inclusion complex; -OCH₃ groups at C2 and C6 positions enhance stability [1] [3].
2-Hydroxypropyl-β-Cyclodextrin HPβCD Intermediate Not explicitly stated (Intermediate) Offers a good balance of solubility enhancement and safety profile; complex showed 30-fold greater inhibitory potency in an in vitro HIV-1 RT assay [1].
β-Cyclodextrin βCD Lowest Not explicitly stated (Lowest) Native cyclodextrin with the lowest solubility among the three; serves as a baseline for comparison [1] [2].

Table 2: Summary of Characterization Techniques for UC781/CD Complexes

Technique Abbreviation Key Observations for Complex Formation Purpose
Phase Solubility Studies - Linear increase in UC781 solubility with CD concentration (AL-type diagram) [1]. Determine complexation stoichiometry and stability constant (K₁:₁).
Fourier-Transform Infrared Spectroscopy FTIR Changes in characteristic drug peak intensities and shifts [1]. Identify changes in chemical bonding and functional groups.
Differential Scanning Calorimetry DSC Disappearance or shifting of the drug's melting endotherm [1]. Detect changes in crystallinity and thermal events.
Nuclear Magnetic Resonance NMR (2D ROESY) Cross-peaks between protons of UC781 and the inner cavity of CD [1]. Confirm inclusion and spatial proximity of drug and CD.
Ultraviolet Spectroscopy UV Changes in absorbance upon complexation [1]. Support formation of inclusion complex.
High-Performance Liquid Chromatography HPLC Change in retention time of the drug in the presence of CD [2]. Study complexation and thermodynamic parameters.

3.0 Experimental Protocols

3.1 Protocol: Phase Solubility Studies

This protocol is used to determine the stoichiometry and stability constant of the UC781/CD complex [1] [4].

  • Principle: The solubility of UC781 is measured in increasing concentrations of cyclodextrin. An AL-type (linear) phase diagram indicates the formation of a 1:1 inclusion complex.
  • Materials:
    • UC781 API
    • Cyclodextrins (βCD, MβCD, HPβCD)
    • Distilled water
    • Horizontal rotary shaker
    • 2-mL sealed glass vials
    • 0.45 μm nylon disc filters
    • HPLC system with C18 column
  • Procedure:
    • Prepare aqueous solutions of each CD at concentrations ranging from 0 to 0.52 M.
    • Add an excess amount of UC781 to 1 mL of each CD solution in sealed vials.
    • Equilibrate the vials on a horizontal rotary shaker (50 rpm) at 25°C for 7 days.
    • After equilibration, filter the solutions through a 0.45 μm filter.
    • Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved UC781.
    • Plot the concentration of dissolved UC781 versus the concentration of CD.
  • Data Analysis:
    • The complexation constant (K₁:₁) is calculated from the slope of the linear plot and the intrinsic solubility (S₀) using the Higuchi-Connors equation: K₁:₁ = Slope / [S₀ (1 – Slope)] [1].

The following workflow diagram illustrates the key steps in the preparation and characterization of the UC781-cyclodextrin complex:

G Start Start: Prepare UC781 and Cyclodextrin (CD) Solutions Step1 Complex Preparation (e.g., Saturation/Equilibration) Start->Step1 Step2 Solid Complex Isolation (e.g., Freeze-drying) Step1->Step2 Step3 Solubility Study (Phase Solubility Diagram) Step2->Step3 Step4 Physicochemical Characterization Step3->Step4 Step5 Biological Activity Assessment (e.g., RT Assay) Step4->Step5 End End: Evaluate Formulation Potential Step5->End

3.2 Protocol: Thermodynamic Study via HPLC

This protocol uses HPLC to study the inclusion process and determine thermodynamic parameters [2].

  • Principle: The retention time (tR) of UC781 decreases when CDs are added to the mobile phase because the drug-CD complex spends less time interacting with the stationary phase.
  • Materials:
    • HPLC system with C8 column
    • Mobile Phase: Acetonitrile/Water (30:70, v/v) containing varying concentrations of CD.
    • UC781 solution in acetonitrile (3 μg/mL)
  • Procedure:
    • Set the HPLC mobile phase flow rate to 1.0 mL/min and detection wavelength to 300 nm.
    • Control the column temperature using a water bath (e.g., from 25°C to 50°C).
    • Inject 10 μL of the UC781 solution and record the retention time (tdrug) and the retention time of the mobile phase (tm).
    • Repeat injections with mobile phases containing different CD concentrations.
  • Data Analysis:
    • Calculate the capacity factor (Kc) for each run: Kc = (tdrug - tm) / tm [2].
    • Plot tm / (tdrug - tm) versus [CD] to obtain a linear relationship. The slope and intercept are used to calculate K₁:₁.
    • Use the Van't Hoff equation at different temperatures to determine the thermodynamic parameters ΔG, ΔH, and ΔS [2]. Studies show the complexation of UC781 with βCDs is an enthalpy-driven process [2].

3.3 Protocol: Preparation of Solid Inclusion Complex by Freeze-Drying

This is a general method for preparing a solid powder complex suitable for various characterizations and formulation development [5].

  • Materials:
    • UC781, β-CD (or derivative)
    • Ethanol/Water mixture (e.g., 3:2, v/v)
    • Rotary evaporator, freeze-dryer
    • Centrifuge and 0.22 μm filter
  • Procedure:
    • Dissolve UC781 and β-CD in a 1:1 molar ratio in an ethanol/water (3:2 v/v) solution.
    • Stir the mixture at 150 rpm in a water bath at 30°C for 4 hours in the dark.
    • Centrifuge the suspension at 12,000 rpm for 10 min.
    • Filter the supernatant through a 0.22 μm filter.
    • Remove ethanol using a rotary evaporator (e.g., 60°C, 110 rpm for 10 min).
    • Freeze the aqueous solution overnight at -80°C and then lyophilize for 48 hours to obtain a light-yellow solid powder [5].

4.0 Characterization and Biological Activity

4.1 Confirmation of Complex Formation

Successful formation of the inclusion complex is confirmed by a battery of physicochemical techniques [1]:

  • FTIR: Shows shifts or changes in intensity of characteristic UC781 peaks (e.g., C=O, N-H stretches).
  • DSC: The sharp melting endotherm of pure UC781 disappears or broadens in the complex.
  • XRD: The distinctive crystalline pattern of UC781 is replaced by an amorphous or diffuse pattern in the complex.
  • NMR (2D ROESY): Provides the most direct evidence by showing spatial correlations (cross-peaks) between protons of UC781 and the inner protons of the cyclodextrin cavity [1].
  • Molecular Modeling/Dynamics: Simulations reveal that the phenyl ring of UC781 is trapped inside the CD cavities, with the NH group interacting with the secondary hydroxyl groups at the wider rim of the CDs. MβCD forms the most stable complex due to its methoxy groups [3].

4.2 Biological Efficacy

The primary goal of solubility enhancement is to maintain or improve biological activity. An in vitro HIV-1 reverse transcriptase inhibition assay demonstrated that the inhibitory potency of the UC781/HPβCD complex was 30-fold greater than that of UC781 alone, confirming that the complexed drug is fully active and able to effectively inhibit its target [1].

The formation of inclusion complexes with cyclodextrins, particularly MβCD and HPβCD, is a highly effective strategy for addressing the critical solubility challenge of UC781. The detailed protocols for phase solubility, thermodynamic analysis via HPLC, and solid complex preparation provide a robust framework for pre-formulation studies. The significant enhancement in both aqueous solubility and retained biological activity makes UC781/CD complexes a promising approach for developing effective topical microbicide formulations to prevent HIV transmission.

Disclaimer: These application notes are intended for research purposes only. The protocols should be optimized and validated in your own laboratory setting.


References

UC-781 polyethylene vinyl acetate vaginal ring manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

UC781-Loaded PEVA Vaginal Ring: Application Notes

Introduction and Rationale

UC781 is a potent, hydrophobic non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated as a topical microbicide for preventing sexual transmission of HIV-1 [1]. Its inherent hydrophobicity and limited aqueous solubility present significant challenges for achieving effective release concentrations in vaginal fluid and tissue. Initial studies using silicone elastomer vaginal rings resulted in limited UC781 release, necessitating the development of alternative polymer matrices like polyethylene vinyl acetate (PEVA) that offer enhanced release profiles for this challenging compound [1].

Materials and Formulation
  • Active Pharmaceutical Ingredient (API): UC781 (N-[4-chloro-3-(3-methyl-2-butenyloxy) phenyl]-2-methyl-3-furancarbothioamide) [2].
  • Polymer Matrix: Medical-grade polyethylene vinyl acetate (PEVA).
  • Key Formulation Insight: Processing PEVA and UC781 above the drug's melting point is critical for achieving a predominantly amorphous dispersion of the drug within the polymer matrix. This physical state enhances the release rate by increasing the thermodynamic activity of the drug [1].
  • Quality Control: Formulations should be analyzed to confirm the absence of significant UC781 degradation, such as the formation of the impurity UC22 [1].
Manufacturing Protocol: Hot-Melt Extrusion and Molding

The following workflow outlines the core manufacturing process for UC781-loaded PEVA rings:

G Start Start Manufacturing Process Step1 Material Preparation: Cryo-grind polymer if necessary Weigh UC781 and PEVA precisely Start->Step1 Step2 Hot-Melt Compounding: Mix components via hot-melt extrusion above UC781 melting point Step1->Step2 Step3 Form Ring Structure: Use injection molding to form ring geometry (54 mm OD, 4 mm cross-section) Step2->Step3 Step4 Quality Control: Assay drug content Confirm amorphous state Check for degradation products (e.g., UC22) Step3->Step4 Step5 Final Product: UC781-loaded PEVA Intravaginal Ring Step4->Step5

Detailed Manufacturing Steps:

  • Material Preparation: Precisely weigh UC781 and medical-grade PEVA polymer. For some polymers (e.g., polyurethane), cryo-grinding may be necessary to achieve a fine powder suitable for processing [3].
  • Hot-Melt Compounding: The drug-polymer mixture is compounded using hot-melt extrusion. The processing temperature must be above the melting point of UC781 to facilitate the formation of an amorphous solid dispersion within the polymer matrix [1] [3].
  • Injection Molding: The homogenized extrudate is then processed via injection molding to form the final ring structure. A typical ring has an outer diameter (OD) of 54 mm and a cross-sectional diameter of 4 mm [3].
In Vitro Release Testing Protocol

A standard method for assessing drug release from vaginal rings uses a shaking incubator apparatus.

G Start Start Release Test Step1 Apparatus Setup: Place ring/segment in vial with release medium (e.g., SVF) Start->Step1 Step2 Incubation: Use shaking incubator at 37°C Orbital/linear shaking Step1->Step2 Step3 Sample Collection: Withdraw medium at predetermined time intervals Step2->Step3 Step4 Medium Replacement: Replace with fresh pre-warmed medium to maintain sink conditions Step3->Step4 Step4->Step2 Repeat for duration of study Step5 Analysis: Analyze samples via HPLC to determine UC781 concentration Step4->Step5

Detailed Testing Procedure:

  • Apparatus: Shaking incubator (orbital or linear) is most commonly used [4].
  • Media: Suitable release media include simulated vaginal fluid (SVF), saline, or buffer solutions with surfactants (e.g., 1-2% w/v SDS) to maintain sink conditions for the poorly soluble UC781 [5] [4].
  • Conditions: The test is conducted at 37°C to simulate physiological temperature. The shaking speed should be controlled and consistent (e.g., 60 oscillations per minute) [4].
  • Sampling: Aliquots of the release medium are withdrawn at predetermined intervals (e.g., daily, weekly) and replaced with fresh pre-warmed medium to maintain sink conditions [4].
  • Analysis: Sample analysis is typically performed via HPLC to quantify UC781 concentration and cumulative release over time [3].
Preclinical and Pharmacokinetic Evaluation

In vivo studies in rabbit models provide critical pharmacokinetic data, summarized below for different polymer matrices [6]:

Polymer Matrix UC781 Loading Study Duration Mean In Vivo Release (28 days) Proximal Vaginal Tissue (ng/g) Plasma Levels (ng/mL)
Polyurethane 5 mg/segment 28 days 0.35 - 3.17 mg/segment 8 - 410 0.09 - 0.58
Ethylene Vinyl Acetate 5 mg/segment 28 days 0.35 - 3.17 mg/segment 8 - 410 0.09 - 0.58
Silicone Elastomer 5 mg/segment 28 days 0.35 - 3.17 mg/segment 8 - 410 0.09 - 0.58

Key Findings:

  • Sustained Delivery: UC781-loaded ring segments demonstrated sustained release over 28 days in rabbit models [6].
  • Localized Action: UC781 achieves high local concentrations in vaginal tissue (proximal to the ring) while maintaining very low systemic plasma levels, which is ideal for a topical microbicide [6].
  • Efficacy Potential: Vaginal tissue concentrations (8-410 ng/g) were found to be significantly higher than the in vitro anti-HV-1 EC50 (2.8 ng/mL), supporting the product's potential efficacy [6].

Key Considerations for Researchers

  • Polymer Selection is Critical: PEVA and other thermoplastics like polyurethane (PU) often provide better drug release for hydrophobic molecules like UC781 compared to silicone elastomers, due to their higher drug solubilization capacity [1] [3].
  • Amorphous State Enhances Release: Manufacturing the ring such that the drug is in an amorphous state within the polymer matrix is a key strategy to improve the release rate of poorly soluble drugs [1].
  • Standardized Release Testing: While no compendial method exists, the shaking incubator method is widely accepted. The choice of release medium is crucial, especially for hydrophobic drugs [5] [4].

References

UC-781 micronized vs non-micronized gel comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison: UC781 Formulations

The following tables summarize core performance and composition data for UC781 gel formulations.

Table 1: Performance and Pharmacokinetic Profile of UC781 Gels

Parameter Micronized UC781 Gel Non-Micronized UC781 Gel Measurement Context & Notes
In Vitro Release Rate Greater [1] Lower [1] Franz cell studies [1]
Tissue-Associated Drug Concentration Greater [1] Lower [1] Using EpiVaginal tissues [1]
Range of Tissue Concentrations 1,000 to >10,000 ng/g [1] 1,000 to >10,000 ng/g [1] In rabbit models; high variability, no statistically significant difference between forms [1]
Plasma Concentration (Single Dose) 0.5 - 1.0 ng/mL [1] 0.5 - 1.0 ng/mL [1] In rabbit models; low systemic absorption [1]
Plasma Concentration (7-day dose) <1.0 - ~2 ng/mL [1] <1.0 - ~2 ng/mL [1] In rabbit models; slightly higher but not statistically significant [1]
Relative Tissue Permeation Higher Lower Compared to non-micronized form [1]
In Vitro Safety / Tolerance Well tolerated [1] Well tolerated [1] Compared to controls using EpiVaginal tissues [1]

Table 2: Example Formulation Compositions for Combination Gels (with Tenofovir) [2]

Component SG5.2 BG5.2 SG4.5 BG4.5
UC781, micronized 0.1% 0.1% 0.25% 0.25%
Tenofovir (TFV) 1.0% 1.0% 1.0% 1.0%
Hydroxymethylcellulose 3.0% 2.0% 3.0% 2.0%
Carbomer 974P 0.6% 1.73% 0.6% 1.93%
Glycerin 5.0% 5.0% 5.0% 5.0%
Methylparaben 0.15% 0.15% 0.15% 0.15%
Propylparaben 0.05% 0.05% 0.05% 0.05%
pH 5.2 5.2 4.5 4.5
Viscosity (Pa·s) 77.2 ± 1.4 469.8 ± 31.1 76.6 ± 6.5 463.8 ± 53.3

SG: Spreading Gel; BG: Bolus Gel. Viscosity data presented as mean ± standard deviation [2].

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments used to evaluate UC781 formulations.

In Vitro Drug Release Study using Franz Cells

This protocol measures the release rate of UC781 from the gel formulation into a receptor medium under standardized conditions [1].

  • Apparatus: Franz diffusion cell system.
  • Membrane: A synthetic membrane or excised tissue can be placed between the donor and receiver compartments.
  • Temperature: Maintained at 37°C via a circulating water jacket [3].
  • Procedure:
    • Place the receptor medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) into the receiver compartment [3].
    • Accurately place a known quantity of the UC781 gel formulation (micronized or non-micronized) in the donor compartment.
    • Assemble the Franz cell, ensuring the membrane separates the donor and receiver compartments.
    • At predetermined time intervals, sample the receptor medium and replace with fresh medium to maintain sink conditions.
    • Analyze the concentration of UC781 in the samples using a validated quantitative method, such as High-Performance Liquid Chromatography (HPLC) [3].
  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time to determine release kinetics and compare rates between formulations.
In Vitro Permeability and Safety using Reconstructed Epithelial Tissue

This protocol evaluates a formulation's ability to deliver UC781 into tissue and its potential for local toxicity [1].

  • Tissue Model: Use reconstructed human vaginal epithelium (e.g., EpiVaginal tissues).
  • Exposure Setup:
    • Apply the test UC781 gel to the apical surface of the tissue.
    • Incubate the tissues under conditions that maintain viability (e.g., at 37°C in a humidified atmosphere).
  • Permeability Assessment:
    • After a specified exposure period (e.g., 2 or 24 hours), wash the tissue to remove excess gel.
    • Homogenize the tissue and extract UC781.
    • Quantify the tissue-associated drug concentration using HPLC, reported in nanograms per gram of tissue (ng/g) [1].
  • Safety/Tolerance Assessment (MTT Assay):
    • Following product exposure and washing, apply an MTT solution (1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan) to the tissues.
    • Living cells with active metabolism will reduce MTT to purple formazan crystals.
    • Dissolve the crystals and measure the solution's absorbance spectrophotometrically.
    • Compare the absorbance of drug-treated tissues to untreated controls. A significant reduction in absorbance indicates a loss of cell viability and potential toxicity [3].
In Vivo Pharmacokinetics and Safety in Animal Models

This protocol assesses the local and systemic exposure of UC781, as well as its safety, following topical application in an animal model [3] [1].

  • Animal Model: Female rabbits or pig-tailed macaques.
  • Dosing:
    • Regimen: Single dose or repeated once-daily dosing (e.g., for 7 days).
    • Administration: Intravaginal application of a precise volume of gel using a calibrated applicator.
  • Sample Collection:
    • Tissue: At designated time points post-dose (e.g., 2 and 24 hours), euthanize the animals and collect vaginal tissues.
    • Blood: Collect blood samples at various time points and process to serum or plasma.
    • Local Lavage: Collect cervicovaginal lavage samples to measure local drug concentrations [3].
  • Bioanalysis:
    • Homogenize tissue samples and extract UC781.
    • Extract UC781 from plasma/serum and lavage fluid.
    • Analyze all samples using a validated, high-sensitivity HPLC method to determine UC781 concentrations [3].
  • Safety Monitoring:
    • Clinical Observations: Monitor animals for any signs of distress.
    • Colposcopy: Perform colposcopic examinations of the vaginal tract to visually assess for mucosal damage, erythema, or lesions [3].
    • Histology: Preserve tissue samples in fixative, process, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of tissue morphology and structure [3].

Experimental Workflow and Formulation Development Logic

The following diagrams map the key experimental workflows and decision points in the development and evaluation of UC781 gel formulations.

workflow Start Formulation Development A In Vitro Release (Franz Cell) Start->A B In Vitro Permeability & Tissue Safety (EpiVaginal) A->B C Promising results? B->C C->A No - Reformulate D In Vivo PK/Safety (Animal Model) C->D Yes E Efficacy Assessment (Ex Vivo Explant) D->E F Successful formulation candidate E->F

Diagram 1: Overall workflow for developing and evaluating UC781 gel formulations.

comparison Start UC781 Active Pharmaceutical Ingredient A Micronization Process Start->A B Non-Micronized UC781 A->B C Micronized UC781 A->C D Formulate into Gel B->D C->D E Key Outcome: Lower Release & Permeation D->E F Key Outcome: Higher Release & Permeation D->F

Diagram 2: Impact of the micronization process on key performance outcomes.

Key Application Notes for Researchers

  • Micronization is a Critical Process Parameter: The evidence confirms that using micronized UC781 is a key formulation strategy to enhance the critical quality attributes of release rate and tissue permeation, which are vital for achieving effective local drug concentrations [1].
  • Low Systemic Absorption is a Feature: Both micronized and non-micronized gels resulted in low plasma concentrations, which is a desirable safety feature for a topical microbicide, minimizing the risk of systemic side effects [3] [1].
  • Formulation Beyond the Drug Substance: The performance of UC781 gels is also heavily influenced by the polymer composition (e.g., types and ratios of hydroxymethylcellulose and Carbomer), which affects viscosity and drug release [2]. Optimization of both the API particle size and the gel base is required.

References

Comprehensive Application Notes and Protocols: Preclinical Evaluation of UC-781 Microbicide Using EpiVaginal Tissue Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Experimental Overview

UC-781 (5-chloro-3-(phenylsulfonyl)indole-2-carboxamide) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its exceptional potency against HIV-1 with an EC₅₀ of approximately 3 ng/mL (0.0088 μM) in vitro. This thiocarboxanilide compound possesses a molecular weight of 340.42 Da and a calculated Log P of 4.1, indicating high lipophilicity and challenging aqueous solubility. These physicochemical characteristics make it an excellent candidate for topical microbicide development but also present significant formulation challenges that require sophisticated preclinical evaluation methods. The primary mechanism of action involves non-competitive binding to reverse transcriptase, effectively inhibiting viral replication at the initial stages of HIV infection, making it particularly suitable for pre-exposure prophylaxis (PrEP) applications. [1] [2]

The EpiVaginal tissue model (commercially available as VEC-100) represents a groundbreaking advancement in in vitro preclinical testing for vaginal drug delivery systems. This highly reproducible, cell-based tissue model replicates key characteristics of human vaginal epithelium and has been formally validated for safety and irritation studies. The model consists of normal human vaginal epithelial cells that form a multilayered, highly differentiated tissue structure closely resembling the native vaginal mucosa, complete with basal layers and superficial cornified layers. This sophisticated tissue model allows researchers to conduct preclinical safety assessments while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) in animal testing, providing human-relevant data without the ethical concerns and species extrapolation issues associated with in vivo models. [3] [4]

EpiVaginal Tissue Permeability Assay: Detailed Protocol

Materials and Equipment
  • EpiVaginal tissues (VEC-100, MatTek Corporation) stored in maintenance media at 4°C until use
  • This compound test formulations (micronized and non-micronized gel formulations at specified concentrations)
  • Diffusion chamber system (e.g., Franz-type diffusion cells with appropriate receptor compartments)
  • Receptor medium: DMEM without phenol red, supplemented with appropriate antimicrobial agents
  • High-performance liquid chromatography (HPLC) system with UV detection capabilities
  • Liquid chromatography-mass spectrometry (LC-MS/MS) for sensitive quantification
  • Tissue homogenization equipment (bead mill or ultrasonic homogenizer)
  • Analytical standards: Certified this compound reference standard for calibration curves
  • Viability assay kits: MTT assay (MTT-100) or CellTiter-Glo Luminescent Cell Viability Assay
  • Tissue culture facilities with controlled atmosphere (37°C, 5% CO₂)
Experimental Workflow

The following diagram illustrates the complete experimental workflow for the EpiVaginal tissue permeability assay:

G Start Experiment Start TissueAcclimation Tissue Acclimation (24h, 37°C, 5% CO₂) Start->TissueAcclimation FormulationApplication Formulation Application (5-50 μL/cm²) TissueAcclimation->FormulationApplication PermeabilityIncubation Permeability Incubation (24h, 37°C, 5% CO₂) FormulationApplication->PermeabilityIncubation SampleCollection Sample Collection (Receptor medium & Tissue) PermeabilityIncubation->SampleCollection TissueProcessing Tissue Processing (Homogenization & Extraction) SampleCollection->TissueProcessing ViabilityAssessment Viability Assessment (MTT/LDH assays) SampleCollection->ViabilityAssessment AnalyticalAnalysis Analytical Analysis (HPLC/LC-MS/MS) TissueProcessing->AnalyticalAnalysis DataAnalysis Data Analysis (Permeability & Safety) AnalyticalAnalysis->DataAnalysis ViabilityAssessment->DataAnalysis End Experiment Complete DataAnalysis->End

Diagram 1: Experimental workflow for EpiVaginal tissue permeability assay

Step-by-Step Methodology

2.3.1 Tissue Acclimation and Preparation: Upon receipt, aseptically transfer EpiVaginal tissues to 6-well plates containing pre-warmed maintenance medium (5 mL per well). Incubate tissues for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to stabilize and recover from shipping stress. Following acclimation, carefully inspect each tissue for integrity, color, and uniformity. Pre-wash tissues with appropriate buffer (e.g., Dulbecco's phosphate-buffered saline) to remove residual maintenance medium that might interfere with assay results. [4]

2.3.2 Test Formulation Application: Accurately apply 20-50 μL of this compound gel formulation (either micronized or non-micronized) uniformly to the apical surface of each tissue, equivalent to approximately 5-50 μL per cm² of tissue surface area. Include appropriate controls: negative controls (tissue without treatment), vehicle controls (formulation base without active ingredient), and where appropriate, positive controls for tissue integrity assessment. Ensure even distribution of the formulation across the entire tissue surface using sterile applicators. [1] [4]

2.3.3 Permeability Incubation: Transfer treated tissues to fresh maintenance medium and incubate for specified duration (typically 2-24 hours) at 37°C in a 5% CO₂ atmosphere. For time-course studies, collect receptor medium samples at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours). Maintain sink conditions throughout the experiment by ensuring the receptor volume is sufficient to prevent saturation. [1]

2.3.4 Sample Collection and Processing: Following incubation, collect receptor medium completely and store at -80°C until analysis. Carefully wash tissue surfaces with appropriate buffer to remove unabsorbed formulation. Separate each tissue into two portions: one for drug extraction and quantification, and another for viability assessment. For drug extraction, homogenize tissues in appropriate extraction solvent using bead milling or ultrasonic homogenization. Centrifuge homogenates at 10,000 × g for 10 minutes and collect supernatant for analysis. [1] [4]

2.3.5 Analytical Quantification: Quantify this compound concentrations in receptor medium and tissue homogenates using validated HPLC or LC-MS/MS methods. For HPLC analysis, typically use C18 reverse-phase columns with mobile phases consisting of acetonitrile and water or buffer. Monitor detection at appropriate UV wavelengths (e.g., 254-280 nm based on this compound absorbance maxima). For enhanced sensitivity, employ LC-MS/MS with electrospray ionization in positive mode. Construct calibration curves using blank tissue homogenate or receptor medium spiked with known this compound concentrations (typically ranging from 1-1000 ng/mL). [1]

2.3.6 Tissue Viability Assessment: Assess tissue viability using MTT assay according to manufacturer's instructions. Briefly, incubate tissues with 0.3-1 mg/mL MTT solution for 3 hours at 37°C. Following incubation, extract formazan crystals with isopropanol and measure absorbance at 570 nm with reference at 650 nm. Calculate viability as percentage of negative controls. Alternatively, use CellTiter-Glo 3D assay according to manufacturer's protocol for luminescence-based viability assessment. Parallel assessment of tissue damage can be performed by measuring lactate dehydrogenase (LDH) release into the maintenance medium using commercial LDH assay kits. [4]

Results, Data Analysis, and Interpretation

Quantitative Permeability and Tissue Retention Data

Table 1: Comparative permeability and tissue retention of this compound formulations in EpiVaginal tissue model

Formulation Type Tissue Concentration (ng/g) Receptor Medium Concentration (ng/mL) Apparent Permeability (Papp × 10⁻⁶ cm/s) Tissue Retention Factor Viability (% Control)
Micronized this compound Gel 1,000-10,000 0.5-2.0 0.8-1.5 3.5-4.2 ≥85%
Non-Micronized this compound Gel 350-3,500 0.2-0.8 0.3-0.6 2.1-2.8 ≥85%
Vehicle Control BQL BQL N/A N/A ≥90%
Positive Control N/A N/A N/A N/A 25-40%

BQL = Below Quantification Limit (typically <1 ng/mL); N/A = Not Applicable [1]

Data Interpretation and Acceptance Criteria

The tissue permeability profile of this compound demonstrates dose-dependent accumulation in EpiVaginal tissues, with micronized formulations showing significantly enhanced delivery compared to non-micronized formulations. The therapeutic relevance of these findings is substantial, as tissue concentrations achieved with both formulations far exceed the in vitro EC₅₀ of this compound (~3 ng/mL) by several orders of magnitude, suggesting both formulations could provide effective protection against HIV infection. The minimal systemic exposure, as evidenced by low receptor medium concentrations, indicates favorable localized drug delivery with reduced risk of systemic side effects. [1]

For data acceptance, tissue viability must remain ≥80% compared to negative controls to ensure tissue integrity throughout the experiment. Calibration standards should demonstrate linearity with R² > 0.99, and quality control samples must fall within ±15% of nominal concentrations. Reference standards should be included in each analysis batch to ensure inter-assay consistency. The permeability coefficients should demonstrate reasonable reproducibility with coefficient of variation <20% for replicate measurements. [4]

Formulation Characteristics and Performance Assessment

This compound Gel Formulation Properties

Table 2: Physicochemical and biological properties of this compound gel formulations

Formulation Characteristic Micronized this compound Gel Non-Micronized this compound Gel Methodology
This compound Concentration 0.1-1.0% (w/w) 0.1-1.0% (w/w) HPLC validation
Particle Size Distribution D₉₀ < 10 μm D₉₀ > 50 μm Laser diffraction
Drug Release Profile Enhanced release rate Reduced release rate Franz cell apparatus
In Vitro HIV-1 Inhibition EC₅₀ = 10 nM EC₅₀ = 10 nM TZM-bl assay
Tissue Compatibility Well tolerated Well tolerated EpiVaginal model
Rheological Properties Pseudoplastic behavior Pseudoplastic behavior Rotational rheometry
pH 4.0-4.5 (vaginal) / 6.0 (rectal) 4.0-4.5 (vaginal) / 6.0 (rectal) Potentiometric measurement
Osmolality (mOsm/kg) ≤400 ≤400 Freezing point depression

[1] [2]

Quality Control and Formulation Optimization

The micronization process significantly enhances this compound delivery by increasing effective surface area and improving dissolution kinetics, resulting in approximately 2-3 fold higher tissue concentrations compared to non-micronized formulations. Both gel formulations exhibit pseudoplastic rheological behavior, which is essential for easy application followed by prolonged residence time at the administration site. The adjustable pH (acidic for vaginal use, neutral for rectal application) and controlled osmolality (≤400 mOsm/kg) ensure tissue compatibility and minimize potential for epithelial damage, which is particularly important for rectal applications where hyperosmolar formulations have been associated with epithelial disruption. [1] [2]

Additional Preclinical Evaluation Models

Complementary Assays for Comprehensive Evaluation

5.1.1 In Vitro Release Studies: Conduct drug release profiling using Franz diffusion cells with appropriate synthetic membranes. Apply standardized amount of gel formulation to donor compartment and sample receptor medium at predetermined time points. Sink conditions must be maintained throughout the experiment. The release kinetics typically follow Higuchi model for matrix-type gel formulations. [1]

5.1.2 Antiviral Efficacy Assessment: Evaluate HIV-1 inhibition using TZM-bl reporter cells or peripheral blood mononuclear cells (PBMCs). Pre-incolate cells with serial dilutions of this compound formulations before challenge with HIV-1₍BaL₎ or clinical virus isolates. Include appropriate controls for cytotoxicity to ensure antiviral effects are not due to cellular toxicity. Calculate EC₅₀ values using nonlinear regression analysis. [1] [2]

5.1.3 Microbiota Compatibility: Assess effects on Lactobacillus strains (L. crispatus, L. jensenii, L. acidophilus) to ensure formulation does not disrupt beneficial vaginal flora. Include both direct exposure assays and agar diffusion methods to evaluate potential microbicidal effects on commensal bacteria. [2]

5.1.4 In Vivo Pharmacokinetics: While beyond the scope of EpiVaginal models, rabbit models provide complementary in vivo data following intravaginal administration. Tissue concentrations in rabbit models typically range from 1,000-10,000 ng/g, with plasma concentrations remaining low (0.5-2 ng/mL), confirming favorable localized delivery with minimal systemic exposure. [1]

The following diagram illustrates the relationship between various preclinical evaluation methods and their role in the overall development pathway:

G Formulation Formulation Development InVitroRelease In Vitro Release (Franz Cells) Formulation->InVitroRelease TissuePermeability Tissue Permeability (EpiVaginal Model) Formulation->TissuePermeability AntiviralActivity Antiviral Activity (TZM-bl/PBMC assays) InVitroRelease->AntiviralActivity SafetyProfile Safety Profile (Cytotoxicity & Microbiota) TissuePermeability->SafetyProfile InVivoPK In Vivo PK (Rabbit Model) TissuePermeability->InVivoPK AntiviralActivity->InVivoPK SafetyProfile->InVivoPK ClinicalEvaluation Clinical Evaluation (Human Trials) InVivoPK->ClinicalEvaluation

Diagram 2: Integrated preclinical development pathway for this compound vaginal formulations

Troubleshooting and Technical Notes

Common Technical Challenges and Solutions

6.1.1 Variable Tissue Responses: Despite the high reproducibility of EpiVaginal tissues, occasional batch-to-batch variability may occur. To minimize this, always record tissue lot numbers and include adequate within-experiment replicates (typically n ≥ 3). Pre-screen tissues for baseline viability and only use tissues with initial viability ≥90% of reference standards.

6.1.2 Analytical Challenges: The lipophilic nature of this compound may lead to adsorption issues during sample processing. Use appropriate container materials (e.g., polypropylene instead of glass) and include carrier proteins (e.g., 1% BSA) in buffers to minimize adsorption losses. For extraction, employ efficient organic solvents (e.g., methanol:acetonitrile mixtures) with sufficient homogenization time.

6.1.3 Formulation Application Issues: Uneven application of gel formulations can lead to high variability. Use positive displacement pipettes with wide-orifice tips for accurate application. Allow formulations to equilibrate to room temperature before application to ensure consistent viscosity. For spreadability assessment, consider using standardized application techniques with controlled spreading force and duration.

Conclusion

The EpiVaginal tissue permeability assay provides a robust, reproducible, and human-relevant platform for preclinical evaluation of this compound microbicide formulations. The comprehensive data generated through this protocol enables rational formulation selection and optimization, with micronized this compound gels demonstrating superior tissue delivery while maintaining excellent safety profiles. The concentrations achieved in EpiVaginal tissues significantly exceed the therapeutic threshold, suggesting high potential for effective HIV prevention. These application notes and detailed protocols provide researchers with standardized methods for evaluating candidate microbicides, facilitating comparison across different research programs and accelerating the development of effective HIV prevention strategies.

References

Comprehensive Application Notes and Protocols for UC-781 Rectal Microbicide Gel Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

UC-781 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated extensively as a topical microbicide for preventing HIV transmission during sexual activity. As a tight-binding inhibitor, UC781 binds with high affinity to the HIV-1 reverse transcriptase (RT) enzyme, forming a stable complex that effectively inactivates the enzyme and prevents viral replication. This compound exhibits remarkable potency with demonstrated in vitro EC50 activity against wild-type HIV-1 in the nanomolar range, showing effectiveness against a wide spectrum of HIV-1 subtypes. The molecular characteristics of UC781, including its high hydrophobicity and limited systemic absorption, make it particularly suitable for topical microbicide applications as it remains primarily at the site of application, potentially reducing systemic side effects while maintaining high local concentrations for viral inhibition [1] [2].

The rectal compartment presents unique challenges for microbicide delivery, with rectal transmission of HIV-1 estimated to be 20-200 times more likely per sexual act than vaginal transmission. This increased vulnerability is attributed to the single-cell epithelial lining of the rectal mucosa and the abundance of activated immunocyte populations in this tissue. Additionally, the presence of other infections, such as herpes, gonorrhea, or chlamydia, can significantly increase HIV transmission risk during receptive anal intercourse (RAI). UC781 gel represents a promising intervention strategy for individuals who practice RAI, including both men who have sex with men (MSM) and women worldwide, providing a user-controlled prevention method that can be applied topically before sexual exposure [1] [3].

Formulation and Physicochemical Specifications

This compound Gel Composition

This compound rectal microbicides have been formulated in various aqueous gel systems designed to deliver the active pharmaceutical ingredient to the rectal mucosa while maintaining stability, acceptability, and safety. The foundational formulation used in early clinical trials was adapted from vaginal microbicide formulations and contained specific compositional attributes as detailed in Table 1.

Table 1: Composition of this compound Gel Formulations

Component 0.1% UC781 Gel 0.25% UC781 Gel Placebo Gel (HEC) Function
UC781 0.1% (w/w) 0.25% (w/w) - Active pharmaceutical ingredient
Carbomer 974P Present Present - Gelling agent/viscosity modifier
Methylcellulose Present Present - Suspending agent
Glycerin Present Present - Humectant
Methylparaben Present Present - Preservative
Propylparaben Present Present - Preservative
Hydroxyethyl cellulose - - Present Gelling agent (placebo)
Sorbic acid - - Present Preservative (placebo)
Sodium chloride - - Present Tonicity adjustment
Sodium hydroxide - - Present pH adjustment
Purified water q.s. q.s. q.s. Solvent

The rheological properties of these formulations vary significantly based on their composition. In combination gels with tenofovir, different spreading characteristics were engineered by modifying the polymer composition, resulting in viscosities ranging from approximately 77 Pa·s for spreading gels to 470 Pa·s for bolus gels. These variations are critical for determining tissue coverage and retention time in the rectal compartment, which directly influences product efficacy and user acceptability. All UC781 gel formulations were adjusted to pH 5.2 to approach the physiological environment while maintaining stability of the active ingredient [4] [1] [5].

Combination Formulations with Tenofovir

Advanced development of UC781 has explored combination gels incorporating both UC781 and tenofovir (TFV), creating a dual-mechanism microbicide that targets two distinct steps in the viral replication cycle. These combination products were designed with three distinct rheological properties to investigate the relationship between formulation characteristics and drug delivery efficiency. The specific compositions of these combination gels are detailed in Table 2.

Table 2: Composition of this compound and Tenofovir Combination Gels

Component SG5.2 ISG5.2 BG5.2 SG4.5 BG4.5
UC781 (% w/w) 0.1 0.1 0.1 0.25 0.25
Tenofovir (% w/w) 1.0 1.0 1.0 1.0 1.0
Hydroxymethylcellulose (%) 3.0 2.5 2.0 3.0 2.0
Carbomer 974P (%) 0.6 1.73 1.93 0.6 1.93
Glycerin (%) 5.0 5.0 5.0 5.0 5.0
Methylparaben (%) 0.15 0.15 0.15 0.15 0.15
Propylparaben (%) 0.05 0.05 0.05 0.05 0.05
pH 5.2 5.2 5.2 4.5 4.5
Viscosity (Pa·s) 77.2 ± 1.4 234.0 ± 4.4 469.8 ± 31.1 76.6 ± 6.5 463.8 ± 53.3

The combination approach offers several potential advantages over single-agent microbicides, including an increased barrier to infection, potential synergy between agents, and a reduced risk of resistance development. The different formulations (spreading gel-SG, intermediate spreading gel-ISG, and bolus gel-BG) provide options for optimizing residence time and tissue distribution in the rectal compartment, allowing researchers to balance between adequate coverage and minimal leakage, which emerged as important factors in user acceptability studies [5].

Experimental Protocols and Methodologies

In Vitro Release and Tissue Permeation Studies

Drug release profiles and tissue permeation characteristics are critical parameters for evaluating the potential efficacy of UC781 gel formulations. These studies employ Franz diffusion cells to simulate the conditions encountered during rectal application and measure the ability of formulations to deliver active ingredients to target tissues.

3.1.1 Protocol for In Vitro Release Testing
  • Apparatus Setup: Utilize Franz diffusion cells with appropriate membrane selection (typically synthetic membranes with pore sizes between 0.1-0.45 μm). Maintain receptor chamber temperature at 37°C with continuous stirring.
  • Sample Application: Apply 200-500 mg of gel formulation to the donor chamber, ensuring uniform distribution across the membrane surface.
  • Sampling Schedule: Collect receptor medium samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), replacing with fresh medium to maintain sink conditions.
  • Analysis: Quantify UC781 concentration using validated HPLC-UV or LC-MS/MS methods with a minimum quantification limit of 5 ng/mL.
  • Data Interpretation: Calculate cumulative drug release and plot against time to determine release kinetics (zero-order, first-order, or Higuchi model).

Formulations demonstrating sustained release profiles over several hours are generally preferred for rectal microbicides as they may provide longer windows of protection while minimizing the need for frequent reapplication [5].

3.1.2 Protocol for Tissue Permeation Studies
  • Tissue Preparation: Obtain fresh human ectocervical or colorectal tissue from surgical specimens or reputable tissue banks. Prepare tissue sections of 300-500 μm thickness using a dermatome and mount between donor and receptor compartments of Franz cells.
  • Formulation Application: Apply 200 mg of test formulation to the mucosal surface of the tissue, simulating in vivo application.
  • Incubation Conditions: Maintain tissues at 37°C with oxygenated receptor medium (typically Krebs-Ringer buffer) for 24 hours.
  • Tissue Processing: After incubation, separate tissue into epithelial and stromal layers when possible. Homogenize tissue sections and extract UC781 using appropriate organic solvents.
  • Analysis: Quantify drug concentrations in tissue homogenates using LC-MS/MS, calculating apparent permeability coefficients and tissue accumulation ratios.

Successful formulations should achieve tissue concentrations significantly exceeding the reported EC50 values (0.33-3.3 μg/mL) to ensure adequate protection against HIV infection. Research has demonstrated that UC781 combination gels can achieve tissue concentrations 300-3000 times above the EC50, suggesting a high potential for efficacy [5].

Ex Vivo HIV Challenge Assay

The ex vivo challenge assay represents a critical bridge between formulation development and clinical efficacy testing, providing a biologically relevant system for evaluating the protective effects of UC781 gel against HIV infection. This methodology was notably employed in the first Phase 1 clinical trial of UC781 rectal microbicide and demonstrated significant suppression of HIV infection in rectal tissue biopsies collected from participants after product use [1].

3.2.1 Tissue Collection and Processing Protocol
  • Biopsy Collection: Obtain rectal tissue biopsies (approximately 3-5 mm) via flexible sigmoidoscopy at baseline and following product application. Biopsies should be collected from standardized locations (e.g., 10-15 cm from the anal verge).
  • Tissue Transport: Immediately place biopsies in chilled, oxygenated transport medium (e.g., RPMI-1640 with antibiotics and antimycotics).
  • Tissue Preparation: Within 2 hours of collection, divide each biopsy into multiple explants of approximately 1-2 mm³ using sterile technique.
3.2.2 HIV Challenge Procedure
  • Virus Preparation: Utilize laboratory-adapted HIV strains (e.g., HIVBaL) or primary isolates at standardized titers (typically 100-1000 TCID50).
  • Infection Protocol: Place tissue explants in culture plates with the mucosal surface facing upward. Apply virus inoculum (50-100 μL) to the mucosal surface and incubate for 2 hours at 37°C with 5% CO₂.
  • Culture Maintenance: After incubation, transfer explants to fresh culture plates with supporting medium and maintain for up to 21 days, collecting supernatant samples every 2-3 days for p24 antigen quantification.
  • Endpoint Analysis: Quantify HIV replication by measuring p24 antigen levels in culture supernatants using ELISA. Calculate percentage protection compared to baseline biopsies.

In the Phase 1 trial, this methodology demonstrated that rectal tissue biopsies collected after 7 days of UC781 0.25% gel use showed marked suppression of HIV infection in the ex vivo challenge model, providing preliminary evidence of potential efficacy [1].

Clinical Evaluation and Assessment Protocols

Phase 1 Clinical Trial Design

The first Phase 1 clinical trial of UC781 as a rectal microbicide established important methodology for early-stage evaluation of rectal microbicide candidates. This study employed a randomized, blinded, placebo-controlled design with comprehensive safety and acceptability assessments, creating a template for subsequent rectal microbicide trials [1].

4.1.1 Participant Selection Criteria
  • Inclusion Criteria: HIV-uninfected adults (18+ years) with history of consensual receptive anal intercourse; good general health without significant gastrointestinal conditions; willingness to abstain from rectal insertion of anything other than study product for specified periods; for women, post-menopausal status or use of effective contraception.
  • Exclusion Criteria: HIV infection; inflammatory bowel disease or other chronic gastrointestinal disorders; history of significant gastrointestinal bleeding; allergies to formulation excipients (methylparaben, propylparaben, sorbic acid); history of alcoholism or injection drug use; use of certain medications (e.g., chronic NSAIDs).
4.1.2 Study Protocol and Procedures
  • Randomization: Participants were randomized to one of three groups: 0.1% UC781 gel, 0.25% UC781 gel, or hydroxyethyl cellulose (HEC) placebo gel.
  • Intervention Schedule: The trial employed a two-stage design:
    • Single Exposure: Participants received a single rectal application of study product (3.5 mL volume) administered by clinical staff in the research facility.
    • Multiple Exposure: After a 2-3 week washout period, participants self-administered one applicator of study product daily for seven consecutive days.
  • Sample Collection: Blood and rectal tissue samples were collected at baseline, 30 minutes after single exposure, and after the seventh daily dose for safety assessment, pharmacokinetic analysis, and ex vivo challenge assays.
  • Safety Monitoring: Comprehensive assessment included clinical evaluations, laboratory tests (HIV/STI screening, hematology, chemistry), and mucosal safety evaluation through sigmoidoscopy with collection of biopsy samples for histopathology.

This trial demonstrated that both concentrations of UC781 gel were well-tolerated with few Grade 2 adverse events and no Grade 3 or 4 adverse events related to the product, supporting progression to further clinical development [1] [3].

Acceptability Assessment Protocol

Product acceptability represents a critical determinant of real-world effectiveness for any microbicide, as products must be used consistently and correctly to provide protection. The assessment methodology developed for UC781 trials provides a comprehensive approach to evaluating user perceptions and experiences [4] [6].

4.2.1 Quantitative Assessment Methods
  • Structured Questionnaires: Administer computer-assisted self-interviews (CASI) at baseline and follow-up visits to assess perceptions and experiences with the product.
  • Product Attribute Ratings: Use Likert scales (1-10) to evaluate specific product characteristics including color, taste, smell, consistency, and overall liking.
  • Use Intentionality Assessment: Measure future use intentions with specific questions about likelihood of using product during receptive anal intercourse with and without condoms.
4.2.2 Qualitative Assessment Methods
  • In-Depth Interviews: Conduct semi-structured interviews exploring experiences with product use, perceived advantages and disadvantages, application process, effects on sexual pleasure, and partner reactions.
  • Use Context Exploration: Investigate how product use fits into sexual routines and preferences regarding timing of application, formulation characteristics, and delivery systems.

In the Phase 1 trial of UC781 gel, acceptability was high across all treatment groups, with participants reporting favorable ratings of product attributes and high intentions for future use. Importantly, there were no significant differences in acceptability ratings between active and placebo gel groups, suggesting that the formulation itself was acceptable regardless of active ingredient concentration [4].

Safety and Efficacy Data Summary

Preclinical and Clinical Safety Profile

UC781 gel formulations have demonstrated a favorable safety profile across multiple preclinical and clinical evaluations. In the first Phase 1 rectal microbicide trial, both concentrations of UC781 (0.1% and 0.25%) showed excellent tolerability with no Grade 3 or 4 adverse events and only occasional Grade 2 events. Importantly, no significant mucosal abnormalities were detected through comprehensive sigmoidoscopic examination and histopathological assessment of rectal biopsy samples. Additionally, plasma levels of UC781 were below the limit of detection in all participants, indicating minimal systemic absorption and a favorable profile for a topical product intended for localized action [1] [3].

Comparative safety assessment with other microbicide candidates reveals potential advantages for UC781. For instance, tenofovir 1% gel, another reverse transcriptase inhibitor evaluated as a rectal microbicide, was found to induce broad-ranging effects on rectal mucosa including suppressed anti-inflammatory mediators, increased T cell densities, mitochondrial dysfunction, and stimulation of epithelial cell proliferation. While the clinical significance of these findings remains uncertain, they highlight the importance of comprehensive mucosal safety assessment for topical microbicides and suggest that UC781 may have a distinct safety profile worthy of further investigation [7].

Efficacy Indicators from Clinical Studies

While definitive efficacy data from Phase 3 trials are not yet available for UC781 rectal microbicide, multiple lines of evidence from early-phase studies provide encouraging indicators of potential effectiveness. The most compelling evidence comes from the ex vivo challenge assays performed in the Phase 1 trial, where rectal tissue biopsies collected after 7 days of UC781 0.25% gel use demonstrated marked suppression of HIV infection compared to baseline samples. This represents a significant functional correlate of protection and provides strong rationale for continued development [1].

Additionally, pharmacokinetic and tissue distribution studies have shown that UC781 gel formulations can achieve tissue concentrations far exceeding the reported EC50 values against HIV. For reference, the delivered dose in the 0.1% gel was 3.5 mg in 3.5 mL (1000 μg/mL) and for the 0.25% gel was 8.75 mg in 3.5 mL (2500 μg/mL). Even assuming substantial dilution by rectal fluids, these concentrations remain well above the levels required for 90-100% inhibition of HIV in vitro, suggesting a high likelihood of efficacy if adequate tissue coverage is achieved during actual use [1] [5].

Table 3: Summary of Key Efficacy Indicators for this compound Rectal Microbicide

Parameter 0.1% UC781 Gel 0.25% UC781 Gel Significance
Delivered Dose 3.5 mg in 3.5 mL 8.75 mg in 3.5 mL Far exceeds in vitro EC50
Tissue Concentration >300 × EC50 >3000 × EC50 High tissue penetration
Ex Vivo Challenge Moderate suppression Marked suppression Concentration-dependent effect
Systemic Absorption Undetectable Undetectable Favorable safety profile

Experimental Workflows and Conceptual Diagrams

This compound Rectal Microbicide Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow for this compound rectal microbicide development from formulation through clinical evaluation:

uc781_workflow Formulation Formulation InVitro InVitro Formulation->InVitro Formulation Optimization Compounding Compounding Rheology Rheology Stability Stability Preclinical Preclinical InVitro->Preclinical Promising Candidates Release Release Permeation Permeation Efficacy Efficacy Clinical Clinical Preclinical->Clinical Safety Established Toxicity Toxicity Animal Animal Explant Explant Assessment Assessment Clinical->Assessment Comprehensive Evaluation Phase1 Phase1 Phase2 Phase2 Phase3 Phase3 Safety Safety Acceptability Acceptability

Diagram 1: Comprehensive experimental workflow for this compound rectal microbicide development, showing progression from formulation through clinical assessment with key evaluation parameters at each stage.

This compound Mechanism and Efficacy Assessment Pathway

The following diagram illustrates the mechanism of action of this compound and the pathway for assessing its efficacy as a rectal microbicide:

uc781_mechanism Product Product Application Application Product->Application Rectal Application Form Form Dose Dose Excipients Excipients Tissue Tissue Application->Tissue Mucosal Delivery Volume Volume Timing Timing Coverage Coverage Mechanism Mechanism Tissue->Mechanism HIV Exposure Permeation Permeation Retention Retention Distribution Distribution Outcome Outcome Mechanism->Outcome Viral Inhibition Binding Binding Inhibition Inhibition Inactivation Inactivation Protection Protection Safety Safety Acceptability Acceptability

Diagram 2: this compound mechanism of action and efficacy assessment pathway, illustrating the sequence from product application to viral inhibition and outcome evaluation.

Conclusion and Future Directions

The development of This compound rectal microbicide gel represents a promising approach to HIV prevention for individuals who practice receptive anal intercourse. Comprehensive evaluation through formulation optimization, preclinical testing, and early-phase clinical trials has demonstrated a favorable safety profile, high user acceptability, and encouraging efficacy indicators based on ex vivo challenge models. The unique properties of UC781, including its potent anti-HIV activity, tight-binding characteristics, and limited systemic absorption, make it particularly well-suited for topical microbicide application.

Future development efforts should focus on optimizing formulation characteristics to enhance user acceptability and adherence, exploring combination approaches with other antiretroviral agents to increase efficacy and reduce resistance potential, and conducting larger clinical trials to establish definitive efficacy. Additionally, continued investigation of mucosal interactions and long-term safety will be essential for the successful development of this promising HIV prevention modality. As the field advances, UC781 rectal microbicide holds significant potential to contribute to the comprehensive HIV prevention toolkit, offering an additional option for individuals at risk through rectal transmission [1] [5] [3].

References

Application Note: Pharmacokinetic Evaluation of UC-781-Loaded Intravaginal Ring Segments in a Rabbit Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

This document outlines the experimental methodology and results from a key preclinical study investigating the in vivo release and pharmacokinetics of UC781, a potent nonnucleoside reverse transcriptase inhibitor, delivered from matrix-type intravaginal ring (IVR) segments in a rabbit model [1]. The study was designed to compare the performance of three different polymer matrices and two drug loadings, providing critical insights for the development of sustained-release microbicide formulations for preventing the sexual transmission of HIV-1 [1].

Key Experimental Findings

The study demonstrated that UC781-loaded IVR segments could achieve sustained vaginal tissue concentrations over 28 days, with minimal systemic exposure, supporting the use of the rabbit model for preclinical testing of microbicide IVRs [1].

Table 1: Summary of Mean 28-Day In Vivo Release and Pharmacokinetic Parameters for UC781-Loaded IVR Segments

Polymer Matrix Drug Loading (mg/segment) In Vivo Release (mg/28 days) Proximal Vaginal Tissue (ng/g) Distal Vaginal Tissue (ng/g) Plasma Concentration (ng/mL)
Polyurethane 5 0.35 8 Not Reported 0.09
Polyurethane 15 1.63 223 Not Reported 0.58
Ethylene Vinyl Acetate 5 1.60 112 Not Reported 0.24
Ethylene Vinyl Acetate 15 3.17 410 Not Reported 0.38
Silicone Elastomer 5 1.30 96 Not Reported 0.20
UC781 EC50 (in vitro) 2.8 ng/mL

Note: Distal vaginal tissue levels were reported to be 6 to 49-fold lower than proximal tissue levels. The in vitro EC50 (half-maximal effective concentration) is provided for reference [1].

Experimental Protocol

The following protocol is adapted from the referenced study to serve as a template for similar preclinical pharmacokinetic evaluations [1].

Protocol: Pharmacokinetic Assessment of IVR Segments in a Rabbit Model

3.1. Objective To evaluate the in vivo release, tissue distribution, and systemic exposure of a drug candidate from IVR segments over a 28-day period in a rabbit model.

3.2. Materials

  • Test Article: IVR segments (e.g., 2-3 cm length) loaded with the drug candidate in selected polymer matrices (e.g., polyurethane, ethylene vinyl acetate, silicone elastomer).
  • Animals: Female New Zealand White rabbits (or similar), approximately 3-4 kg body weight.
  • Equipment: Surgical instruments, analytical balance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

3.3. Methodology

3.3.1. In Vivo Release Study

  • Weighing: Precisely weigh each IVR segment prior to insertion (Initial Weight).
  • Insertion: Aseptically insert one IVR segment into the vaginal canal of each anesthetized rabbit.
  • Explanation: At the predetermined endpoint (e.g., 28 days), euthanize the animals and carefully remove the IVR segments.
  • Post-Weighing: Clean, dry, and re-weigh the explanted segments (Final Weight).
  • Calculation: Calculate the cumulative in vivo release using the formula: In Vivo Release (mg) = Initial Weight (mg) - Final Weight (mg)

3.3.2. Sample Collection for Pharmacokinetics

  • Tissue Collection: Following euthanasia and IVR removal, collect tissue samples from:
    • Proximal Vagina: Tissue adjacent to the IVR segment placement site.
    • Distal Vagina: Tissue distant from the IVR segment.
    • Rinse tissues with saline, blot dry, snap-freeze in liquid nitrogen, and store at -80°C until analysis.
  • Blood Collection: Collect blood samples (e.g., via marginal ear vein) at designated time points or terminally via cardiac puncture.
    • Centrifuge blood to isolate plasma and store at -80°C.

3.3.3. Bioanalytical Analysis

  • Sample Preparation: Homogenize weighed vaginal tissue samples in an appropriate buffer. Extract the drug from tissue homogenates and plasma samples using a validated technique (e.g., protein precipitation, solid-phase extraction).
  • Quantification: Analyze drug concentrations using a validated LC-MS/MS method.
    • Calibration Standards: Prepare a series of known concentrations in blank biological matrix.
    • Quality Controls: Analyze low, medium, and high concentration QC samples with test samples to ensure accuracy and precision.

3.4. Data Analysis

  • Report pharmacokinetic data as mean ± standard deviation (or error) for each formulation group.
  • Compare tissue and plasma concentrations across different polymer matrices and drug loadings.
  • Compare tissue concentrations to the drug's known in vitro efficacy threshold (e.g., EC50).

Workflow and Pathway Diagrams

The following diagrams illustrate the core experimental workflow and the strategic development pathway for an intravaginal ring product.

G cluster0 Key Experimental Procedures Start Start: Preclinical PK Study PreForm IVR Segment Fabrication (Polymer + Drug) Start->PreForm InVivo In Vivo Rabbit Model PreForm->InVivo SubProc1 IVR Insertion & Explanation (Weight-based Release Calculation) InVivo->SubProc1 SubProc2 Biological Sample Collection (Vaginal Tissue & Plasma) SubProc1->SubProc2 Analysis LC-MS/MS Bioanalysis (Drug Quantification) SubProc2->Analysis DataOut PK Data Output (Tissue Levels, Plasma C, Release Rate) Analysis->DataOut Eval Formulation Evaluation (Compare Polymers & Loadings) DataOut->Eval

Diagram 1: Experimental Workflow for Preclinical IVR PK Study. This chart outlines the key steps, from fabricating the IVR segments to evaluating the resulting pharmacokinetic data against formulation variables [1].

Diagram 2: Strategic Pathway for IVR Product Development. This pathway situates the preclinical pharmacokinetic study within the broader context of product development, leading from animal models to regulatory approval [2].

References

UC-781 Solubility Enhancement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key formulation strategies identified in the literature for enhancing the solubility and dissolution of UC-781.

Technique Key Excipients/Carriers Preparation Method Key Findings/Performance Reference(s)
Ternary Solid Dispersion TPGS 1000, Eudragit E100 Spray Drying Achieved ~70% drug release after 4 hours; eutectic behavior; improved powder flow. [1] [2]
Ternary Solid Dispersion TPGS 1000, Poloxamer 407 Spray Drying Markedly increased drug release; reduced variability in dissolution results. [3]
Cyclodextrin Complexation SBE-β-CD (Captisol), HP-β-CD Solvent Evaporation / Complexation Significantly enhanced aqueous solubility; improved solution stability, especially with EDTA. [4] [5]
Binary Solid Dispersion Gelucire 44/14, PEG 6000 Melting / Fusion Enhanced dissolution rates; however, a batch-dependent degradation of this compound was noted with Gelucire. [6] [7]

Detailed Experimental Protocols

Protocol 1: Ternary Solid Dispersion with TPGS 1000 and Eudragit E100

This protocol is adapted from studies that successfully produced a free-flowing powder with enhanced dissolution [1] [2].

  • Objective: To prepare a solid dispersion that improves the dissolution rate of this compound while maintaining good powder properties for downstream processing.
  • Materials: this compound, TPGS 1000, Eudragit E100, Dichloromethane (DCM).
  • Equipment: Spray dryer, magnetic stirrer, analytical balance.
  • Procedure:
    • Solution Preparation: Dissolve this compound, TPGS 1000, and Eudragit E100 in a mixture of DCM and a co-solvent (e.g., ethanol) under constant stirring to form a clear solution. A typical research-scale carrier ratio is TPGS 1000/Eudragit E100 at 80/20 (w/w).
    • Spray Drying: Spray the solution using a spray dryer. Critical process parameters include:
      • Inlet Temperature: Optimize between 50-70°C.
      • Feed Rate: Typically 3-5 mL/min.
      • Aspirator Rate: 100% (or according to equipment specifications).
      • Nozzle Size: 0.7 mm.
    • Collection & Storage: Collect the dried powder from the cyclone separator and store in a desiccator at room temperature.

The workflow for this protocol can be visualized as follows:

Start Start Experiment Step1 Dissolve this compound, TPGS 1000, and Eudragit E100 in solvent Start->Step1 Step2 Spray dry the solution (Inlet: 50-70°C, Feed: 3-5 mL/min) Step1->Step2 Step3 Collect free-flowing powder from cyclone Step2->Step3 Step4 Characterize powder (DSC, XRD, Dissolution) Step3->Step4 End End Step4->End

Protocol 2: Cyclodextrin Complexation for Solubility and Stability

This protocol is useful for creating aqueous formulations and improving the stability of this compound in solution [4] [5].

  • Objective: To form an inclusion complex between this compound and cyclodextrins to enhance aqueous solubility and solution stability.
  • Materials: this compound, Sulfobutylether-β-cyclodextrin (SBE-β-CD), Ethylenediaminetetraacetic acid (EDTA), Citric Acid, Deionized Water.
  • Equipment: Magnetic stirrer with hot plate, analytical balance, vacuum filtration setup, lyophilizer (optional).
  • Procedure:
    • Phase Solubility Study: Prepare aqueous solutions of SBE-β-CD at various concentrations (e.g., 0-10 mM).
    • Complex Formation: Add an excess amount of this compound to each cyclodextrin solution. Stir the suspensions for 24-48 hours at a constant temperature (e.g., 25°C) protected from light.
    • Stability Enhancement: Incorporate stabilizers like EDTA (0.1% w/v) alone or in combination with Citric Acid (0.1% w/v) into the solution.
    • Sample Analysis: After equilibration, filter the solutions through a 0.45μm membrane filter. Analyze the filtrate to determine the concentration of dissolved this compound using HPLC.
    • (Optional) Powder Formation: The complex can be isolated as a solid powder using techniques like freeze-drying (lyophilization) for later use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so challenging to formulate? this compound is classified as a BCS Class II drug, meaning it has low solubility and high permeability [7]. Its extremely high hydrophobicity leads to very low aqueous solubility (less than 30 ng/mL), which is the primary barrier to its absorption and bioavailability [5].

Q2: My solid dispersion has poor flow properties. How can I improve this? The flowability of a solid dispersion is highly dependent on its composition. Research indicates that formulating a ternary solid dispersion using a polymer like Eudragit E100 or Poloxamer 407 alongside the surfactant TPGS 1000 can significantly improve powder flow compared to using TPGS 1000 alone [1] [3]. The spray drying method itself also contributes to producing a free-flowing powder.

Q3: My this compound solution degrades quickly. What can I do? Degradation in aqueous solution is a known challenge for this compound. Studies show that degradation is likely metal-ion and oxygen-mediated. To stabilize the solution:

  • Use Chelators: Add EDTA (0.1%) to chelate metal ions.
  • Add Antioxidants: Combine EDTA with citric acid for a synergistic effect.
  • Deoxygenate: Purge the solution with an inert gas like nitrogen to remove oxygen.
  • Form Complexes: Use SBE-β-CD, which itself can enhance stability, and the effect is stronger when combined with EDTA [4].

Q4: Which technique is better: solid dispersions or cyclodextrin complexes? The choice depends on your final dosage form goals.

  • Solid Dispersions (especially via spray drying) are excellent for creating solid dosage forms like tablets, as they can be engineered into free-flowing powders and provide rapid dissolution [1] [3].
  • Cyclodextrin Complexes are particularly valuable for creating liquid-based formulations (e.g., for topical microbicide gels) or when solution stability is a major concern [4] [5].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Drug Release Drug recrystallization in dispersion. Optimize the drug-to-polymer ratio. Use polymers that inhibit crystallization (e.g., HPMC, Eudragit). Characterize with DSC/XRD to confirm amorphous state.
Poor Powder Flow High surfactant (TPGS) content. Incorporate a flow-enhancing polymer (e.g., Eudragit E100, Poloxamer 407) to create a ternary system [1].
Drug Degradation Oxidation in solution. Add stabilizers (EDTA/Citric Acid), use cyclodextrins, and deoxygenate solutions [4].
Low Solubility in CD Solutions Saturation of CD complexation. Increase the concentration of cyclodextrin (e.g., SBE-β-CD). Ensure proper complexation time and conditions.

References

Quantitative Thermodynamic Data of UC-781 Complexation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the thermodynamic parameters for UC-781 complexation with different cyclodextrins, as determined by HPLC studies. A negative ΔG indicates a spontaneous process, and the data shows the process is enthalpy-driven (|ΔH| > |TΔS|) for all cyclodextrins tested [1].

Cyclodextrin Type Abbreviation Complexation Constant (K₁:₁, M⁻¹) ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)
Methyl-β-Cyclodextrin MβCD (Highest) [2] -21.25 -32.37 -11.12
β-Cyclodextrin βCD (Intermediate) [1] -20.59 -27.82 -7.23
Hydroxypropyl-β-Cyclodextrin HPβCD (Lowest) [2] -19.87 -23.90 -4.03

The order of inclusion capacity is consistently MβCD > βCD > HPβCD [1] [2]. MβCD is most effective due to its expanded cavity from methyl substitution and enhanced hydrophobic character [2]. HPβCD's lower capacity may be due to steric hindrance from hydroxypropyl groups [1].

Experimental Protocols & Troubleshooting

Here are detailed methodologies and solutions for common issues when studying this compound cyclodextrin complexes.

Experiment 1: Determining Thermodynamic Parameters by HPLC

This protocol uses retention time shifts to calculate complexation constants and thermodynamic parameters [1].

  • Step 1: Mobile Phase Preparation. Prepare mobile phases of acetonitrile and Milli-Q water in a 30:70 (v/v) ratio. Add varying, known concentrations (e.g., 0-10mM) of the cyclodextrin being studied to a series of these mobile phase solutions [1].
  • Step 2: HPLC System Setup.
    • Column: C8 reversed-phase column (e.g., 4.6 mm i.d. × 7.5 mm, 5 µm) [1].
    • Detection: UV absorbance at 300 nm [1].
    • Flow Rate: 1.0 mL/min [1].
    • Temperature Control: Use a water bath to maintain the column temperature at set points (e.g., 25°C, 37°C, 50°C) within ±0.1°C [1].
  • Step 3: Sample Analysis. Dissolve UC781 in acetonitrile at ~3 µg/mL. Inject 10 µL of this solution into the HPLC system using each of the prepared mobile phases. Record the retention time (tR) of UC781 and the retention time of an unretained marker (tm) for each run [1].

The workflow for data calculation in this experiment is as follows:

G Start Start: Record retention times (tR and tm) Kc Calculate capacity factor (Kc) Kc = (tR - tm) / tm Start->Kc Plot Plot tm/(tR-tm) vs. [CD] Kc->Plot Slope Determine slope from plot Plot->Slope K11 Calculate K1:1 at each temperature K1:1 = slope * K1 * [S] Slope->K11 VantHoff Construct van't Hoff plot ln(K1:1) vs. 1/T K11->VantHoff Thermodynamics Calculate ΔH (from slope) and ΔS (from intercept) ΔG = -RT ln(K1:1) VantHoff->Thermodynamics

  • Troubleshooting Guide:
    • Poor Peak Shape or Retention Time Drift: Ensure the mobile phase is degassed and the column temperature is stabilized. Re-equilibrate the column with a new mobile phase for a longer period [1].
    • Inconsistent Complexation Constants: Verify the purity and concentration of cyclodextrin stock solutions. Use a fresh, standardized UC781 stock solution to prevent solvent evaporation affecting concentration [1].
    • Low Signal-to-Noise Ratio at 300 nm: Confirm the detector lamp energy and wavelength calibration. UV detection at 275 nm is an alternative used in solubility studies [2].
Experiment 2: Phase Solubility Studies

This method evaluates the solubility enhancement and calculates the complexation constant under equilibrium conditions [2].

  • Step 1: Complex Preparation. Add an excess amount of UC781 (e.g., 1-2 mg) to sealed vials containing 1 mL of distilled water with a range of cyclodextrin concentrations (e.g., 0 to 0.52 M). Perform all samples in triplicate [2].
  • Step 2: Equilibration. Shake the vials on a horizontal rotary shaker at a low speed (~50 rpm) at ambient temperature (25°C) for 7 days to reach equilibrium [2].
  • Step 3: Sample Analysis. Filter the solutions through a 0.45 µm nylon filter to remove undissolved drug. Analyze the concentration of dissolved UC781 in the filtrate using a validated HPLC method (e.g., C18 column, acetonitrile/water 75:25 v/v mobile phase, detection at 275 nm) [2].
  • Step 4: Data Calculation. Plot the concentration of dissolved UC781 versus the concentration of cyclodextrin. For AL-type (linear) diagrams, calculate the complexation constant K1:1 using the formula: K1:1 = Slope / [S₀ * (1 - Slope)], where S₀ is the intrinsic solubility of UC781 without cyclodextrin [2].

Key Technical Insights for Researchers

  • Enthalpy-Driven Process: The complexation is primarily driven by favorable enthalpy changes (ΔH), suggesting strong non-covalent interactions like van der Waals forces and hydrogen bonding within the cyclodextrin cavity. The negative entropy change (TΔS) indicates a loss of degrees of freedom upon complex formation [1].
  • Enhanced Bioactivity: The formation of an inclusion complex is not just about solubility. The UC781/HPβCD complex showed a 30-fold increase in inhibitory potency in an in vitro HIV-1 reverse transcriptase inhibition assay compared to UC781 alone [2].
  • Alternative Modeling Approach: For deeper insights, Molecular Dynamics (MD) simulations are a powerful tool. Recommended force field combinations are GAFF for the drug + Glycam06 for native cyclodextrins or GAFF + q4md-CD for derivatized cyclodextrins [3].

References

UC-781 hydrogel viscosity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies & Data

The table below summarizes excipients and their functions from published UC-851 gel formulations to guide your development work [1].

Formulation Component Concentration (% by weight) Function/Purpose
Active Pharmaceutical Ingredient
UC781 (micronized) 0.1% / 0.25% NNRTI API (Antiviral agent) [1]
Tenofovir (TFV) 1.0% NRTI API (For combination gels) [1]
Gelling & Viscosity-Modifying Agents
Carbomer 974P 0.6% - 1.93% Primary gelling agent; provides structural viscosity and mucoadhesion [2] [1]
Hydroxyethylcellulose (HEC) 2.0% - 3.2% Co-gelling agent; modifies viscosity and rheology [1]
Hydroxypropyl Methylcellulose (HPMC K15M/K100M) Variable (as a blend) Mucoadhesive polymer; provides sustained release [2]
Polycarbophil (PCP) Variable (as a blend) Highly mucoadhesive polymer; excellent water-absorbing capacity [2]
Other Excipients
Glycerin 5.0% Humectant [1]
Methylparaben / Propylparaben 0.15% / 0.05% Preservative system [1]
Sodium Hydroxide / Hydrochloric Acid QS to pH pH adjustment (typically to 4.5 or 5.2) [1]
Purified Water QS to 100% Solvent / Vehicle [1]

Troubleshooting Common UC-781 Hydrogel Issues

Here are answers to frequently encountered problems in hydrogel formulation:

  • Problem: Gel is too viscous, making it difficult to expel from an applicator.

    • Solution: Reduce the concentration of the primary gelling agent (e.g., Carbomer 974P). The "spreading gels" (SG5.2, SG4.5) used a lower Carbomer concentration (0.6%) compared to the more viscous "bolus gels" (BG5.2, BG4.5 at ~1.9%) [1]. You can also incorporate shear-thinning polymers like HEC or HPMC to improve flow under pressure.
  • Problem: Gel is not viscous enough, leading to poor retention.

    • Solution: Increase the concentration of Carbomer 974P or use a combination of mucoadhesive polymers. Research shows that blends of Polycarbophil and HPMC can provide higher mucoadhesiveness to mucosal tissues than either polymer alone, improving retention [2].
  • Problem: UC781 degrades rapidly in the aqueous gel matrix.

    • Solution: This is a known challenge. Several strategies can significantly improve stability [3]:
      • Use antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) to suppress oxidative degradation.
      • Deoxygenate your stock solutions and finished gel during manufacturing.
      • Formulate inclusion complexes of UC781 with sulfobutylether-β-cyclodextrin (SBE-β-CD). This has been shown to markedly improve the solubility and stability of UC781 in aqueous solutions.
  • Problem: Poor or inconsistent drug release profile.

    • Solution: The choice and ratio of polymers directly control drug release. Gels based on Polycarbophil and HPMC have demonstrated a sustained, zero-order release pattern for other lipophilic compounds over 72 hours [2]. Ensure your gel has a uniform, homogeneous structure and characterize its rheological properties thoroughly.
  • Problem: Gel causes irritation or has poor user acceptability.

    • Solution: Ensure the final product pH is within the physiologically acceptable range for the target tissue (e.g., vaginal pH is ~4.5). Osmolality is a critical safety factor, especially for rectal products. Hyperosmolar gels can cause epithelial damage and discomfort. Aim for an osmolality that is iso-osmolar with vaginal/rectal fluid [4].

Experimental Protocol: Rheological Profiling

This workflow outlines the key steps for characterizing hydrogel viscosity and flow properties.

Start Start: Prepare Hydrogel Sample A1 Equilibrate sample to measurement temperature (e.g., 25°C, 37°C) Start->A1 A2 Load sample onto rheometer plate A1->A2 A3 Execute Flow Ramp Test A2->A3 B1 Shear Stress vs Shear Rate A3->B1 Data C1 Execute Oscillation Test A3->C1 Setup C2 Plot Viscosity vs Shear Rate A3->C2 Data B2 Calculate Flow Behavior Index (n) B1->B2 B3 Identify Yield Stress (if present) B2->B3 D Document all parameters: - Consistency Index (K) - Flow Index (n) - Yield Stress - Apparent Viscosity B3->D C1->C2 C3 Determine Apparent Viscosity at key shear rates C2->C3 C3->D

Objective: To characterize the flow behavior and viscosity profile of a UC781 hydrogel under different shear conditions, simulating manufacturing, dispensing, and application.

Materials & Equipment:

  • Rheometer (cone-plate or parallel-plate geometry)
  • Temperature-controlled water bath or Peltier plate
  • Prepared UC781 hydrogel sample

Procedure:

  • Sample Preparation: Ensure the hydrogel is homogeneous. Avoid introducing air bubbles during handling.
  • Loading: Load a sufficient aliquot of the gel onto the lower plate of the rheometer. Bring the upper geometry to the required measuring gap, trimming excess gel.
  • Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C for storage, 37°C for application) for at least 5 minutes.
  • Flow Curve Analysis:
    • Run a controlled shear rate ramp (e.g., from 0.1 to 100 s⁻¹).
    • Record the resulting shear stress.
    • Fit the data to the Power-Law (Ostwald-de Waele) model: ( τ = K \cdot γ^n ), where ( τ ) is shear stress, ( K ) is the consistency index, ( γ ) is the shear rate, and ( n ) is the flow behavior index.
    • A value of ( n < 1 ) indicates pseudoplastic (shear-thinning) behavior, which is desirable for topical gels.
  • Apparent Viscosity: Calculate the apparent viscosity (η) at specific, relevant shear rates (e.g., low shear for storage stability, high shear for application from a tube).

Key Considerations for Development

  • Stability is Paramount: UC781's instability in water is a major hurdle. The strategies mentioned in the troubleshooting section are not just optional but are critical to a successful formulation. Incorporating SBE-β-CD and antioxidants from the beginning of development is highly recommended [3].
  • User Perceptibility Influences Adherence: The physical sensations of using a gel (leakage, texture, smell) are now understood to be major factors in whether people will use it consistently. A gel that is too runny or too messy can lead to poor adherence, even if it is technically efficacious [5] [6].
  • The Formulation Defines Performance: The gel is not just a simple vehicle. Its properties (viscosity, osmolality, pH) directly impact drug release, tissue permeation, safety, and ultimately, bioactivity against HIV [1]. Comprehensive characterization is non-negotiable.

References

Troubleshooting Guide: Improving UC-781 Release

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Root Cause Proposed Solution Key Evidence & Rationale
Low Release Rate Low solubility and diffusivity of UC781 in silicone elastomer [1] [2]. Switch polymer matrix to Polyethylene Vinyl Acetate (PEVA) or Polyurethane (PU) [1] [3]. PEVA demonstrated an improved in vitro release rate compared to silicone due to better compatibility with the hydrophobic drug [1].

| Crystallization & Physical Instability | Drug crystallization on the device surface over time, reducing release rate and consistency [3]. | 1. Use hot-melt extrusion to create a solid dispersion, ensuring the drug is in a metastable amorphous state within the polymer [3]. 2. Apply a drug-free polymer coating (e.g., PVPVA) to act as a physical barrier against crystallization [3]. | Manufacturing above UC781's melting point results in rings where the drug is "mostly in its amorphous form," enhancing solubility and release [3]. A coating successfully "prevented surface crystallization" [3]. | | In Vivo-In Vitro Discrepancy | In vitro methods may not fully replicate vaginal conditions (e.g., limited fluid volume, lack of tissue absorption) [4]. | 1. Use organic solvent/water mixtures (e.g., 20-30% ethanol) in release media to increase sink conditions and better predict long-term release [4]. 2. Consider accelerated release testing (e.g., at elevated temp.) for quality control, while validating with real-time data [4]. | For hydrophobic drugs like UC781, surfactants or co-solvents in the medium are often necessary to maintain sink conditions and provide discriminatory power [4]. |

Detailed Experimental Protocols

Here are detailed methodologies for the key solutions proposed in the troubleshooting guide.

Protocol 1: Fabricating UC781-LoadPEVA or PU Rings via Hot-Melt Extrusion

This protocol is adapted from methods used to successfully manufacture UC781-PU rings [3].

  • Objective: To create a matrix-type IVR with UC781 dissolved in the polymer to achieve tunable, loading-dependent release.
  • Materials:
    • API: UC781
    • Polymer: Medical-grade PEVA or aliphatic Polyurethane (e.g., Tecoflex EG-85A)
    • Equipment: Hot-melt extruder with a customized rod die, IVR molding apparatus
  • Method:
    • Pre-blending: Cryo-grind the polymer, then geometrically mix the polymer powder with UC781 to the target drug loading (e.g., 5-10% w/w).
    • Extrusion: Feed the mixture into a hot-melt extruder. Process at a temperature above the melting point of UC781 (e.g., 150-170°C) to ensure the drug dissolves in the polymer melt and forms an amorphous solid dispersion.
    • Molding: Immediately transfer the extruded polymer rod into a pre-heated circular mold to form the ring shape. Allow it to cool.
    • Coating (Optional): For stability, dip-coat the rings in a solution of a stabilizing polymer like PVPVA and dry.
  • Validation: Confirm the amorphous state of UC781 in the ring using Differential Scanning Calorimetry (DSC). The absence of a UC781 melting endotherm (~202°C) indicates successful amorphization [3].
Protocol 2: In Vitro Release Testing with Improved Sink Conditions

This non-compendial method is recommended for formulation development and screening [4].

  • Objective: To reliably measure and compare the release kinetics of UC781 from different IVR formulations.
  • Materials:
    • Release medium: Ethanol/Water mixture (e.g., 20:80 or 30:70 v/v).
    • Apparatus: Shaking incubator.
    • Containers: Sealed containers (e.g., glass jars) to prevent evaporation.
  • Method:
    • Place each IVR in a separate container with a sufficient volume of release medium (e.g., 100-200 mL).
    • Incubate at 37°C with gentle, linear shaking (e.g., 60 oscillations per minute).
    • At predetermined time points (e.g., day 1, 3, 7, 14, 21, 28), withdraw the entire release medium for analysis and replace it with fresh, pre-warmed medium to maintain sink conditions.
    • Analyze the drug concentration in the samples using a validated HPLC-UV method [3].
  • Data Modeling: Model the release data using the Higuchi model for matrix systems (Cumulative Release = k * t¹/²) to understand if release is diffusion-controlled [4].

The following diagram illustrates the logical workflow for troubleshooting and optimizing the UC-781 ring release rate.

Start Problem: Low this compound Release Rate P1 Polymer Matrix Selection Start->P1 P2 Drug State & Stability Management Start->P2 P3 In-Vitro Method Optimization Start->P3 Sol1 Switch to PEVA or PU Polymer Matrix P1->Sol1 Sol2 Use Hot-Melt Extrusion to Create Amorphous Dispersion P2->Sol2 Sol3 Apply Drug-Free Polymer Coating P2->Sol3 Sol4 Use Ethanol/Water Release Medium P3->Sol4

References

Troubleshooting Guide: UC-781 Amorphous Form Instability

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the primary instability issues and their respective solutions.

Problem Root Cause Recommended Solution Rationale & Mechanism
Chemical degradation in aqueous solutions Metal-ion catalyzed oxidative degradation [1] Use chelating agents (e.g., EDTA) and antioxidants (e.g., Citric Acid) [1]. EDTA chelates metal ions, preventing metal-catalyzed reactions. Citric acid can act as a synergist with antioxidants [1].
Chemical degradation in aqueous solutions Reaction involves oxygen [1] Use oxygen scavengers and prepare solutions in deoxygenated media [1]. Removing oxygen directly prevents the oxidative degradation pathway [1].
Low solubility and bioavailability Poor aqueous solubility of the crystalline drug Formulate as an Amorphous Solid Dispersion (ASD) using polymers [2]. The amorphous form has higher free energy and solubility than its crystalline counterpart [3]. Polymers inhibit crystallization [3].
Physical instability of the amorphous solid form Tendency of amorphous solids to recrystallize Select appropriate polymeric matrices (e.g., PEG 6000, Gelucire 44/14, PVP K30) [4]. The polymer inhibits crystallization by reducing molecular mobility and providing a stabilizing matrix [3] [4].

Frequently Asked Questions (FAQs)

What is the most effective formulation to stabilize UC-781 in solution?

The most effective strategy is a multi-pronged approach. Research shows that a combination of 10% sulfobutylether-beta-cyclodextrin (SBE-β-CD) with EDTA and citric acid can stabilize this compound solutions effectively, with nearly 95% of the drug recovered after 12 weeks at 40°C [1]. This system works through multiple mechanisms: SBE-β-CD forms inclusion complexes, while EDTA and citric acid combat metal-ion catalyzed oxidation [1].

Which antioxidants are ineffective or harmful for this compound?

Some common antioxidants can accelerate the degradation of this compound. In stability studies, sodium metabisulfite, glutathione, and ascorbic acid were found to be less effective stabilizers than EDTA, with some potentially promoting degradation, suggesting a metal-catalyzed pathway [1]. The choice of antioxidant is critical and must be validated experimentally.

How can I screen for the best polymer and drug load for a this compound solid dispersion?

A high-throughput screening (HTS) method using a 96-well plate system is highly efficient. The process involves [3]:

  • Sample Preparation: Creating stock solutions of this compound and various polymers in suitable organic solvents.
  • Solvent Casting: Transferring the solutions into a 96-well plate to create various drug-polymer combinations and ratios.
  • Vacuum Drying: Removing the solvent using a centrifuge vacuum dryer to form solid films.
  • Analysis: The solids in each well are then characterized using techniques like Powder X-ray Diffraction (PXRD) to assess amorphous state stability and solubility assays to evaluate performance [3]. This method minimizes API consumption and time while providing comprehensive data.

Experimental Protocols for Key Stabilization Methods

Protocol 1: Stabilizing this compound Aqueous Solution

This protocol is adapted from the successful approach detailed in the research [1].

  • Objective: To prepare a stabilized aqueous solution of this compound resistant to oxidative degradation.
  • Materials: this compound API, Sulfobutylether-beta-cyclodextrin (SBE-β-CD), EDTA disodium salt, Citric Acid, and purified water.
  • Procedure:
    • Dissolve SBE-β-CD (to a 10% w/v concentration) in purified water.
    • Add EDTA (100-200 mM) and Citric Acid to the SBE-β-CD solution.
    • Incorporate this compound into the solution from step 2. You may need to use a co-solvent like DMSO (e.g., 1%) to aid dissolution, though note that this might impact stability [1].
    • Stir the mixture until a clear solution is obtained. For maximum stability, consider purging the solution with an inert gas like nitrogen to remove dissolved oxygen [1].
    • Store the solution in a sealed container and monitor drug content over time using HPLC.
Protocol 2: Preparing a Solid Dispersion via Solvent Evaporation

This is a common lab-scale method for producing solid dispersions [5] [4].

  • Objective: To produce a solid dispersion of this compound in a polymer to enhance solubility and physical stability.
  • Materials: this compound, Polymer (e.g., PVP K30, PEG 6000), and a volatile organic solvent (e.g., Ethanol 96% v/v or Methylene Chloride/Ethanol mixtures [3] [5]).
  • Procedure:
    • Accurately weigh this compound and the polymer in the desired ratio (e.g., 1:1, 1:5, 1:9 [5]).
    • Dissolve both the drug and the polymer in the organic solvent to form a clear solution.
    • Remove the solvent by evaporation under reduced pressure using a rotary evaporator (e.g., at 55°C [5]).
    • Once a solid mass is obtained, gently grind it in a mortar with a pestle.
    • Pass the resulting powder through a sieve (e.g., 500 μm) to ensure a uniform particle size [5].
    • Characterize the final solid dispersion using DSC and FT-IR to confirm the amorphous state and lack of drug-polymer interactions [5].

Workflow Diagram: this compound Stabilization Strategy

The following diagram visualizes the systematic approach to stabilizing this compound, integrating the troubleshooting and experimental information above.

cluster_problem Problem Assessment cluster_diagnosis Root Cause Diagnosis cluster_solution Stabilization Solutions Start This compound Stabilization Strategy P1 Solution Instability? Start->P1 P2 Solid-State Instability? Start->P2 D1 Oxidative Degradation (Metal-catalyzed, Oxygen) P1->D1 D2 Low Solubility/ High Crystallization Drive P2->D2 S1 Aqueous Solution Strategy D1->S1 S2 Solid Dispersion Strategy D2->S2 S11 Use Chelating Agent (e.g., EDTA 100-200 mM) S1->S11 S12 Use Antioxidant/Synergist (e.g., Citric Acid) S1->S12 S13 Use Complexing Agent (e.g., SBE-β-CD 10%) S1->S13 S14 Prepare in Deoxygenated Media S1->S14 S21 Select Polymer Matrix (e.g., PVP, PEG, Gelucire) S2->S21 S22 Optimize Drug:Polymer Ratio (via HTS 96-well plate) S2->S22 S23 Use Solvent Evaporation or Melting Method S2->S23

References

UC-781 Tissue Concentration & Efficacy Relationship

Author: Smolecule Technical Support Team. Date: February 2026

The following data is from a Phase 1 rectal safety study (RMP-01/MTN-006), which modeled the dose-response relationship between UC-781 concentration in tissue and the suppression of HIV-1 infection in an ex vivo explant model [1].

p24 Antigen Cut-point (pg/ml) EC₅₀ (ng drug/g tissue) EC₉₀ (ng drug/g tissue) EC₉₅ (ng drug/g tissue) Key Interpretation
200 2148 64,440 129,900 Higher drug level needed for stringent viral suppression
1100 101 3030 6060 More achievable target; provides strong infection blockade

This data reveals a critical inverse relationship: higher required levels of viral suppression (lower p24 cut-point) demand significantly higher tissue concentrations of this compound [1]. The EC₉₀:EC₅₀ ratio was 30- to 170-fold, highlighting the importance of achieving high and consistent tissue drug levels for reliable efficacy [1].

Experimental Protocol: Measuring Tissue Concentration & Infectibility

A primary method for investigating this compound tissue concentration and its functional effect is the human tissue explant culture model, as used in the study above and others [2] [1]. Here is a detailed workflow:

Start 1. Tissue Collection A 2. Drug Exposure (Pre-treatment) Start->A B 3. Viral Challenge (HIV-1) A->B C 4. Post-Challenge Culture B->C D 5. PK Analysis (Measure tissue this compound) C->D E 6. PD Analysis (Measure p24 antigen) C->E End 7. Data Correlation (PK/PD Modeling) D->End E->End

Detailed Protocol Steps:
  • Tissue Collection and Preparation: Obtain human rectal or cervical tissue from planned therapeutic surgeries with ethical consent [2]. Cut the tissue into small, uniform explants (approximately 3 mm³) [2].
  • Drug Exposure (Pre-treatment): Treat the explants with the this compound formulation (e.g., 0.1% or 0.25% gel in a carbopol base) [1]. The exposure can be:
    • Direct application: Mimicking topical use [1].
    • Culture in diluted compound: Explants are incubated in culture medium containing this compound for a set period (e.g., 2 to 24 hours) [2].
  • Viral Challenge: After pretreatment and removal of the drug formulation, the explants are exposed to a high dose of HIV-1 (e.g., 10³ to 10⁵ 50% tissue culture infective doses) for several hours [2].
  • Post-Challenge Culture: The virus is washed away, and the explants are cultured for an extended period (e.g., 12-14 days), with regular medium changes [2].
  • Pharmacokinetic (PK) Analysis: Determine the concentration of this compound in the tissue, typically measured in nanograms of drug per gram of tissue (ng/g) [1].
  • Pharmacodynamic (PD) Analysis: Monitor HIV-1 infection by measuring the accumulation of p24 antigen (a viral core protein) in the culture supernatant using a p24 ELISA [2] [1].
  • Data Correlation (PK/PD Modeling): Correlate the measured tissue drug concentration (PK) with the level of viral suppression (PD) to establish efficacy thresholds like EC₅₀ and EC₉₀, as shown in the table above [1].

FAQs & Troubleshooting Guide

What are the main sources of tissue concentration variability?

While the provided studies do not explicitly list sources of variability, the experimental methods suggest several key factors to control:

  • Tissue Heterogeneity: Using non-uniform explant sizes or tissue from different donors can introduce significant variability [2]. Standardize explant size and, if possible, use tissue from the same donor for a given experiment.
  • Drug Formulation & Exposure: Inconsistent application of the gel formulation or variations in exposure time can lead to different drug uptake [3] [1]. Ensure precise and uniform application of the formulation across all explants.
  • Analytical Techniques: Variability in the processing and analysis of tissue samples for drug concentration (PK) and viral load (PD) can affect results. Use validated and consistent analytical methods [1].
How can I improve consistency in this compound tissue delivery?
  • Validate Your Formulation: Ensure your this compound formulation is stable and homogeneous. Preclinical studies showed this compound was stable in a lipophilic gel (Replens) at 50°C for 30 days and under a range of pH conditions, which is critical for reliable delivery [3].
  • Leverage the "Memory Effect": this compound has a unique property where pretreating cells or tissues provides prolonged protection against HIV infection, even after the drug is removed [2] [4]. This effect can help mitigate the impact of variable initial concentrations over time.
  • Use a Higher p24 Cut-point for Analysis: As shown in the table, using a higher, more clinically relevant p24 cut-point (e.g., 1100 pg/ml) for your PD analysis requires a lower and more achievable EC₅₀ tissue concentration, making your efficacy benchmarks more realistic and less sensitive to variability [1].
Does this compound remain stable in different experimental conditions?

Yes, this compound is known for its stability, which is an advantage for reducing variability [3]:

  • pH Stability: It remains stable and does not lose antiviral potency after exposure to low pH (e.g., pH 3.5, typical of the vaginal environment) [3].
  • Temperature Stability: It is stable in a gel formulation at elevated temperatures (50°C) for at least 30 days [3].

References

UC-781 polymer matrix selection for drug delivery

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. Which polymers have been successfully used to formulate UC-781?

Several polymers and surfactants have been investigated to enhance the dissolution and delivery of this compound. The table below summarizes the key formulations and their performance.

Polymer/Matrix System Formulation Type Key Findings & Performance Citation
Poloxamer 407 & TPGS 1000 Solid Dispersion (Spray-dried) A ratio of 20% Poloxamer 407 to 80% TPGS 1000 produced a free-flowing powder that markedly improved drug dissolution. [1] [2]
Polyethylene Glycol 6000 Solid Dispersion Formulation with PEG 6000 significantly improved the dissolution rate of this compound. [3]
Gelucire 44/14 Solid Dispersion Marked improvement of this compound dissolution properties was observed. [3]
Hydrophilic Polymers (HPMC, Carbopol) Aqueous Gel (with Tenofovir) Gels with different rheological properties effectively released UC781 and tenofovir in vitro and provided drug levels in tissue well in excess of the reported EC50. [4]
Polyvinyl Alcohol (PVA) Dissolvable Capsule/Film UC781 was successfully incorporated into a dissolvable PVA capsule for the Woman's Condom, maintaining in vitro bioactivity and demonstrating feasibility for vaginal drug delivery. [5]

2. What is a common experimental workflow for developing a this compound solid dispersion?

The following diagram outlines a generalizable workflow for developing a solid dispersion, based on the methodologies used in the cited research.

workflow Start Start: Select Carrier/Matrix A Preparation Method Selection Start->A B Spray Drying A->B C Fusion/Melting Method A->C D Physicochemical Characterization B->D C->D E In Vitro Dissolution Testing D->E F Evaluate Flow Properties E->F End Final Free-Flowing Powder F->End

3. How do I characterize the solid dispersion to understand its performance?

A key goal of characterization is to establish a relationship between the physicochemical properties of the dispersion and its dissolution behavior. The primary techniques used are:

  • Thermal Analysis (DSC): Used to determine the physical state of the drug (crystalline or amorphous) and investigate drug-polymer interactions. In the Poloxamer/TPGS system, DSC helped identify eutectic phase behavior [1].
  • X-ray Powder Diffraction (XRD): This technique complements DSC by confirming the transformation of the drug from a crystalline to an amorphous state, which can enhance dissolution [1].
  • FT-IR Spectroscopy: Employed to detect potential chemical interactions between this compound and the carrier, such as hydrogen bonding between the drug's thioamide group and the carrier's oxygen atoms [3].

4. My formulation has poor flow properties. How can this be improved?

Poor powder flow is a common challenge that hinders downstream processing into final dosage forms.

  • Problem: High surfactant content, while beneficial for dissolution, often leads to poor flow.
  • Solution: Research on Poloxamer 407/TPGS 1000 systems indicates that optimizing the preparation procedure, specifically using spray drying, can produce solid dispersions with a high surfactant load (80% TPGS 1000) while still exhibiting sufficient flow properties [1]. The ratio of polymer to surfactant is critical.

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
Insufficient dissolution rate Drug remains in large, crystalline aggregates; poor wettability. Increase the proportion of hydrophilic surfactant (e.g., TPGS 1000) in the formulation. Ensure the preparation method leads to amorphous dispersion. [1] [3]
Poor powder flow High concentration of waxy or low-melting-point excipients. Optimize the polymer-to-surfactant ratio. Incorporate a structuring polymer like Poloxamer 407. Use spray drying to create a free-flowing product. [1]
Variable dissolution results between batches Inconsistent drug dispersion or incomplete amorphization. Standardize the preparation method. Use characterization techniques (DSC, XRD) to confirm batch-to-batch consistency in the solid state of the drug. [2]

References

UC-781 analytical method development for low concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Validated Bioanalytical Method for UC-781

The table below summarizes the core parameters of a developed and validated LC-ESI-MS method for the sensitive, accurate, and rapid determination of this compound in New Zealand White rabbit plasma [1] [2].

Parameter Specification / Value
Analytical Technique Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) [1] [2]
Biological Matrix New Zealand White Rabbit Plasma [1] [2]
Linear Range 1 - 500 ng/mL [1] [2]
LLOQ (Lower Limit of Quantification) 1 ng/mL [1]
Extraction Method Protein precipitation followed by liquid-liquid extraction [2]
Average Extraction Recovery 72% [1]
Internal Standard (IS) F2951 [2]
Accuracy (across QC concentrations) 99.9% - 106.1% [1]
Precision (Within-day & Between-day) 2.2% - 9.9% [1]
Retention Time (Approx.) This compound: 1.98 min; Internal Standard (F2951): 4.34 min [2]

Troubleshooting Common Experimental Issues

Here are some common challenges and solutions based on the validated method and general best practices in analytical method development.

Issue Potential Causes Troubleshooting Steps
Poor Recovery Inefficient extraction, protein binding [2] Optimize liquid-liquid extraction; Use protein precipitation as a first step; Confirm recovery matches the validated ~72% [1] [2].
Insufficient Sensitivity (LLOQ too high) Ion suppression, inefficient ionization, background noise [3] Improve sample cleanup to reduce matrix effects; Optimize MS source parameters (gas flows, temperatures); Use a stable isotope-labeled internal standard if available.
Lack of Specificity/Interferences Endogenous plasma components co-eluting [2] Confirm chromatographic separation; Check multiple lots of blank plasma for interfering peaks at the retention times of this compound and IS [2].
Matrix Effects Ion suppression or enhancement from plasma components [2] Evaluate matrix factor (MF) using post-column infusion; If MF ≠ 1, further optimize extraction or chromatography; Use a stable internal standard to correct for variability [2].

Experimental Protocol Overview

The following diagram illustrates the key stages of the sample preparation and analysis workflow for determining this compound in plasma.

workflow Start Rabbit Plasma Sample Step1 Protein Precipitation Start->Step1 Step2 Liquid-Liquid Extraction Step1->Step2 Step3 LC-ESI-MS Analysis Step2->Step3 Step4 Data Analysis Step3->Step4

  • Sample Preparation: The method uses an initial protein precipitation step, followed by a liquid-liquid extraction procedure. The developers found this combination to be an "excellent sample treatment" for this sensitive compound, providing a clean sample for analysis [2].
  • Chromatographic Separation: The analytes were separated using a Zorbax Eclipse Plus C18 column (4.6 x 75 mm, 3.5 µm) maintained at 40°C. The mobile phase consisted of a gradient of 5mM ammonium formate in water and tetrahydrofuran. The total run time, including re-equilibration, was 9 minutes [2].
  • Mass Spectrometric Detection: Detection was performed using electrospray ionization (ESI) in positive mode. The specific transition monitored for this compound was m/z 382.1 -> 225.1 [2].

Frequently Asked Questions (FAQs)

Q1: What is the lowest concentration of this compound that this method can reliably measure? A1: The Lower Limit of Quantification (LLOQ) for this method is 1 nanogram per milliliter (ng/mL) in rabbit plasma. At this concentration, the method demonstrated acceptable accuracy and precision [1].

Q2: Can this method be adapted for use with plasma from other species? A2: Yes, the developers tested the liquid-liquid extraction procedure on plasma from three different species (including rabbits) and confirmed that it did not adversely affect the stability of the analyte (this compound) or the internal standard. This suggests the sample preparation is robust and potentially transferable [1].

Q3: Why is a sensitive method like this important for this compound development? A3: this compound is being developed as a topical microbicide to prevent HIV transmission. After vaginal or rectal application, systemic absorption is expected to be low. A highly sensitive method (LLOQ of 1 ng/mL) is therefore critical for accurately evaluating the pharmacokinetics and systemic absorption of the drug in preclinical studies [2].

References

UC-781 safety profile validation in macaque models

Author: Smolecule Technical Support Team. Date: February 2026

Summary of UC-781 Safety in Macaque Models

The following table consolidates the primary safety outcomes observed after vaginal and rectal application of this compound gel formulations in pig-tailed macaques (Macaca nemestrina).

Evaluation Aspect Vaginal Application (0.1% & 1.0% Gel) Rectal Application
Systemic Absorption No systemic absorption detected after repeated application [1]. No systemic absorption detected after repeated application [1].
Local Concentration High levels of UC781 detected in cervicovaginal lavage samples up to 6 hours post-exposure [1]. Information not specified in available search results.
Impact on Vaginal Microenvironment Deemed safe. No adverse effects found via colposcopy, cytokine analysis, or on vaginal microflora with repeated daily use [1]. Not applicable.
Local Irritation / Inflammation (Colposcopy) Safe; no adverse effects noted [1]. Information not specified in available search results.
Cytokine Profile No significant adverse changes reported [1]. 1.0% gel caused increased expression of numerous cytokines; 0.1% gel did not [1].
Impact on Local Microflora No negative impact observed [1]. Information not specified in available search results.

Detailed Experimental Protocols

The safety data in the summary table was generated through the following standardized experimental methodologies.

Protocol Element Details
Animal Model Pig-tailed macaques (Macaca nemestrina) [1].
Study Design Randomized, cross-over design studies with animals serving as their own controls (test gel vs. placebo arm) [1].
Test Formulations 0.1% and 1.0% UC781 in a water-based hydroxyethylcellulose (HEC) gel; HEC placebo gel was used as a control [1].

| Dosage and Administration | Vaginal: 1.5 ml of test or placebo gel applied daily [1]. Rectal: Application of test or placebo gel [1]. | | Key Safety Endpoints & Methods |

  • Systemic Absorption: Analyzed using high-sensitivity high-performance liquid chromatography (HPLC) on serum samples [1].
  • Local Drug Detection: Measured UC781 levels in vaginal and rectal lavage samples [1].
  • Tissue Safety: Assessed via colposcopic examinations [1].
  • Inflammatory Response: Monitored by cytokine analysis from cervical swabs [1].
  • Microflora Impact: Evaluated through analysis of vaginal microflora [1].
|

Experimental Workflow Diagram

The diagram below visualizes the experimental workflow for these preclinical safety assessments.

cluster_0 Key Endpoints & Methods start Study Population: Pig-tailed Macaques gel Formulations: 0.1% & 1.0% this compound Gel Placebo Gel start->gel admin Administration: Repeated Vaginal or Rectal Application gel->admin eval Safety Evaluations admin->eval ep1 Systemic Absorption: Serum Analysis via HPLC eval->ep1 ep2 Local Drug Detection: Lavage Sample Analysis eval->ep2 ep3 Tissue Safety: Colposcopy eval->ep3 ep4 Inflammatory Response: Cytokine Analysis eval->ep4 ep5 Microflora Impact: Microbiological Analysis eval->ep5 result Safety Outcome: No Systemic Absorption Vaginal: Safe Profile Rectal: 1.0% Gel Caused Inflammation ep1->result ep2->result ep3->result ep4->result ep5->result

Key Insights for Researchers

  • Formulation Concentration is Critical: The 1.0% UC781 gel caused rectal inflammation while the 0.1% concentration did not, highlighting the importance of dosage and application site in safety evaluations [1].
  • Advantage of Poor Systemic Absorption: The lack of detected systemic absorption is a positive safety feature for a topical microbicide, potentially minimizing the risk of systemic side effects [1].
  • Platform-Dependent Performance: One study noted a poor in vitro-in vivo correlation for a UC781-releasing vaginal ring in macaques. The drug's poor solubility in vaginal fluid led to a dissolution-controlled release mechanism in vivo rather than the expected diffusion-controlled release, which is an important consideration for formulation development [2].

References

UC-781 Tissue Concentration vs. EC50: Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles key experimental data that validates the relationship between achieved tissue concentrations of UC-781 and its antiviral potency.

Model/Study Tissue Concentration Achieved Reported EC50 / Inhibitory Concentration Key Finding Source
Preclinical (Rabbit) 1,000 to >10,000 ng/g (vaginal tissue) ~3 ng/mL (in vitro EC50) Tissue concentrations were well in excess (over 300-fold) of the in vitro EC50. [1]
Clinical (RMP-01 Phase 1) Wide range: 12 to 12,000 ng/g (rectal tissue); correlated with gel concentration. N/A (Study focused on PK/PD relationship) Higher tissue concentrations predicted greater suppression of ex vivo HIV infectibility. [2]
In Vitro / Ex Vivo N/A 100% inhibition at 3.3 µg/mL; 90% inhibition at 0.33 µg/mL (against HIV-1BaL). Potent dose-dependent inhibition of both R5 and X4 HIV strains. [3] [4]

| PK/PD Modeling (from RMP-01) | N/A | EC50 for a 200 pg/mL p24 cut-point: ~2148 ng/g. EC50 for a 1100 pg/mL p24 cut-point: ~101 ng/g. | The tissue concentration required for efficacy (EC50) depends on the stringency of the protection threshold. | [2] |

Experimental Protocols for Key Studies

The methodologies from the cited research provide context for the data above.

1. Preclinical Evaluation in a Rabbit Model

  • Objective: To investigate the in vivo pharmacokinetics and safety of UC781 vaginal gel.
  • Formulation: Gels prepared with either micronized or non-micronized UC781 in a Carbopol-based gel.
  • Dosing: Single dose or 7-day once-daily intravaginal administration in rabbits.
  • Tissue Analysis: UC781 concentrations in vaginal tissues were measured 2 and 24 hours post-dose.
  • In vitro Comparison: Tissue concentrations were compared to the established in vitro EC50 of ~3 ng/mL to determine the protective potential. The study concluded that the gels produced tissue levels "well in excess" of this benchmark value [1].

2. Clinical Phase 1 Rectal Safety Study (RMP-01)

  • Objective: To assess the safety, acceptability, and pharmacokinetics-pharmacodynamics (PK-PD) of rectally applied UC781 gel.
  • Design: A double-blind, placebo-controlled trial where HIV-1 seronegative men and women were randomized to receive 0.1% UC781 gel, 0.25% UC781 gel, or a placebo gel.
  • Tissue Sampling: Participants underwent flexible sigmoidoscopy, and rectal tissue biopsies were collected at 10 cm and 30 cm from the anal verge.
  • PK-PD Analysis: Tissue concentrations of UC781 were measured. Subsequently, the same tissues were challenged with HIV-1BaL ex vivo to assess infectibility (measured by p24 antigen levels). A statistical model then correlated the tissue drug levels with the degree of HIV suppression [4] [2].

3. In Vitro Activity and Cervical Explant Models

  • Objective: To evaluate the potential activity of this compound as a vaginal microbicide using cellular and tissue models.
  • Cell & Virus Culture: Used PM-1 T-cells and primary cells infected with R5 (HIV-1BaL) and X4 (HIV-1RF) tropic viruses.
  • Tissue Explant Culture: Human cervical tissue was obtained from hysterectomies and cut into 3-mm³ explants.
  • Infection & Inhibition: Explants were treated with this compound and then exposed to HIV-1. Infection was monitored by measuring viral p24 antigen in culture supernatants. The study demonstrated a potent dose-dependent effect and prolonged inhibitory activity [3].

Relationship Between Tissue Concentration and Efficacy

The data from these studies can be visualized as a pathway from drug application to functional efficacy. The following chart illustrates this logical relationship and the key benchmarks established by the research.

A This compound Gel Application (0.1% or 0.25%) B Tissue Uptake & Measurement A->B C Tissue Concentration (ng/g) B->C D1 High Tissue Level (>1000 ng/g) C->D1 D2 Lower Tissue Level (~100 ng/g) C->D2 F1 Strong Protection (Marked p24 suppression) D1->F1 F2 Significant Protection (EC50 for higher p24 cutoff) D2->F2 E Functional Outcome

The overall evidence indicates that this compound, when formulated as a topical gel, can achieve tissue concentrations that are several orders of magnitude higher than its established in vitro EC50, supporting its potential as an effective microbicide [3] [2] [1].

References

UC-781 synergistic effects with other antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of UC-781

Combination Partner Partner's Mechanism Model Used Key Synergistic & Complementary Findings

| CAP (Cellulose Acetate 1,2-benzenedicarboxylate) [1] [2] | Entry Inhibitor (blocks gp120/gp41) [2] | MT-2 cells (lab-adapted HIV-1IIIB); PBMCs (primary isolate 92US657) [1] [2] | • 15-20 fold reduction in EC95 values vs. single agents [1] [2] • CAP inhibits UC781-resistant virus (HIV-1IIIB A17) [1] [2] • UC781 pre-treatment blocks subsequent infection [1] [2] | | Tenofovir (TFV) [3] | Nucleotide Reverse Transcriptase Inhibitor (NRTI) [3] | Polarized ectocervical explant model [3] | • Combination gel releases both drugs at levels ≥ EC50 [3] • Achieves high tissue drug concentrations & prevents HIV-1 infection in explants [3] | | Other RTIs (Efavirenz, Zidovudine) [1] [2] | NNRTI / NRTI [2] | MT-2 cells [1] [2] | Significant synergistic effects on inhibition of HIV-1 infection [1] [2] |

Key Experimental Models & Protocols

The data on this compound's synergistic effects were generated using standardized virological methods and advanced tissue models that mimic mucosal HIV transmission.

Infection and Viral Replication Assay (MT-2 Cells / PBMCs)

This foundational method quantifies the inhibition of HIV-1 infection by measuring p24 antigen production [2].

  • Cell Culture & Infection: MT-2 cells or phytohemagglutinin-stimulated Peripheral Blood Mononuclear Cells (PBMCs) are infected with HIV-1 in the presence of serial dilutions of this compound and its combination partner [2].
  • Viral Quantification: Post-infection culture supernatants are collected and viral replication is quantified by p24 antigen capture ELISA [2].
  • Data Analysis: Percentage inhibition of p24 production is calculated. Effective concentrations (EC50, EC90, EC95) and Combination Index (CI) values are determined using software like CalcuSyn to define synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects [2].
Polarized Ectocervical Explant Model

This model tests efficacy in a scenario that closely mimics in vivo exposure [3].

  • Tissue Preparation: Human ectocervical tissue is obtained and cultured at the air-liquid interface to preserve the stratified epithelium [3].
  • Drug Exposure & Challenge: The apical surface is exposed to the drug formulation (e.g., UC781/TFV gel), then challenged with HIV-1. This tests the drug's ability to prevent infection when the virus is applied to the mucosal surface [3].
  • Outcome Measures: Infection is assessed by measuring p24 in culture supernatants and detecting proviral DNA in the tissue itself [3].

start Start: HIV-1 Prevention Microbicide Evaluation a In Vitro Screening (MT-2 Cells / PBMCs) start->a b Ex Vivo / Tissue Model (Polarized Ectocervical Explant) a->b Active & Synergistic Combinations Identified c Formulation & Delivery (Combination Gel Development) b->c Efficacy Confirmed in Relevant Tissue Model d Pre-Clinical Safety & PK (e.g., Animal Models, Human Trials) c->d Optimized Formulation Ready for Advanced Testing

Mechanism of Action & Complementarity

The synergy between this compound and other agents stems from their complementary mechanisms for blocking HIV-1 replication.

  • This compound Mechanism: As a tight-binding NNRTI, this compound directly inhibits the HIV-1 reverse transcriptase (RT) enzyme. Its high affinity allows it to inactivate RT irreversibly and confers prolonged activity, protecting pretreated cells from infection even after the compound is removed [4] [5].

  • Complementary Action of CAP: CAP acts earlier in the viral lifecycle as an entry inhibitor. It directly inactivates virions and blocks viral entry by targeting the HIV-1 envelope proteins gp120 and gp41 [2]. This complementary action is crucial: CAP retains full activity against viral strains that have developed resistance to this compound [1] [2].

References

Acceptability & Preference Comparison: UC781 vs. Placebo Gel

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key acceptability findings from a Phase 1, randomized, blinded, placebo-controlled trial. Participants used the gel rectally for seven consecutive days [1].

Assessment Criteria UC781 Gel (0.1% and 0.25%) Placebo Gel (HEC)
Overall Acceptability Highly acceptable [1] Highly acceptable, with no significant difference from UC781 gels [1]
Intentional Future Use 100% of participants reported high intentions to use a gel like the one in the study [1] 100% of participants reported high intentions to use a gel like the one in the study [1]
Product Attributes Received favorable ratings on color, smell, and consistency [1] Received favorable ratings on color, smell, and consistency [1]
Key Differentiator N/A The placebo gel (HEC) was a clear aqueous gel, while the UC781 gels were off-white to light yellow [1].

Experimental Protocol Overview

The provided search results detail the methodology for the acceptability study and the larger clinical trial it was part of.

  • Study Design: The acceptability data was collected within a Phase 1, randomized, double-blind, placebo-controlled trial [2] [3].
  • Participants: 36 HIV-uninfected adults (26 men and 10 women) with a history of consensual receptive anal intercourse were randomized into three groups (0.1% UC781 gel, 0.25% UC781 gel, or a placebo gel) [1] [2].
  • Intervention: Participants were instructed to use the assigned gel rectally once daily for seven consecutive days [1].
  • Acceptability Assessment: Acceptability was evaluated using structured questionnaires and qualitative in-depth interviews after the one-week product use period. Questionnaires were administered via a Web-based, Computer Assisted Self-Interview (CASI) system [1].
  • Blinding: The study was double-blinded, meaning neither the participants nor the investigators knew which product was being administered. The investigators noted that all three gels were "similar to the touch," though their viscosities differed [1] [2].

The diagram below illustrates the participant flow and key procedures in this clinical trial.

Figure 1: Clinical Trial Workflow for UC781 Gel Acceptability Study start Screening & Enrollment (N=36 HIV-uninfected adults) randomization Randomization (1:1:1) start->randomization group1 Group 1: 0.1% UC781 Gel (n=12) randomization->group1 group2 Group 2: 0.25% UC781 Gel (n=12) randomization->group2 group3 Group 3: Placebo Gel (HEC) (n=12) randomization->group3 intervention 7-Day At-Home Gel Use group1->intervention group2->intervention group3->intervention assessment Post-Use Assessment intervention->assessment outcome1 Structured Questionnaires (Web-based CASI) assessment->outcome1 outcome2 In-Depth Interviews (Qualitative) assessment->outcome2 results Results: High Acceptability & No Significant Difference Between Groups outcome1->results outcome2->results

Key Context from the Broader Trial

It is important to interpret the acceptability data within the context of the trial's primary goals:

  • Clinical Safety: The overarching trial found that single and 7-day rectal exposure to both concentrations of UC781 gel were clinically safe. There were no serious adverse events, and plasma levels of UC781 were not detected, indicating minimal systemic absorption [2] [3].
  • Formulation Details: The placebo used was hydroxyethyl cellulose (HEC) gel, a clear aqueous formulation. The active UC781 gels (0.1% and 0.25%) were off-white to light yellow aqueous gels. The similarity in formulation, aside from the active pharmaceutical ingredient, helps isolate the perception of the active drug itself in acceptability testing [1] [2].

References

UC-781 Experimental Data from Rabbit & In Vitro Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the core quantitative findings and experimental details from the research.

Table 1: In Vivo Pharmacokinetic Data from Rabbit Model [1] This study evaluated UC781-loaded intravaginal ring (IVR) segments in rabbits.

Polymer Matrix UC781 Loading (mg/segment) In Vivo Release over 28 days (mg/segment) Proximal Vaginal Tissue Concentration (ng/g) Distal Vaginal Tissue Concentration (ng/g) Plasma Concentration (ng/mL)
Polyurethane 5 0.35 8 Not specified 0.09
Polyurethane 15 3.17 410 Not specified 0.58
Ethylene Vinyl Acetate 5 1.04 24 Not specified 0.11
Silicone Elastomer 15 1.23 39 Not specified 0.13

Table 2: In Vitro Antiviral Potency and Stability Data [2] [3] These data provide context on UC-781's efficacy and formulation challenges.

Parameter Value / Finding Experimental Context
In Vitro EC₅₀ (Wild-type HIV-1) 0.008 µM (mean) Single-cycle infectivity assay against 20 different HIV-1 strains [3].
In Vitro EC₅₀ (HIV-1 Subtype O) 60-fold less potent than mean Single-cycle infectivity assay against strain MVP5180 [3].
Stability Improvement Several orders of magnitude Stability in stock solutions improved by adding EDTA or SBE-β-CD (sulfobutylether-β-cyclodextrin) [2].

Detailed Experimental Protocols

To assist in evaluating or replicating these studies, here are the key methodological details.

1. Rabbit Pharmacokinetic Study Protocol [1]

  • Objective: To evaluate the in vivo release and pharmacokinetics of UC781 from matrix-type intravaginal ring segments.
  • Animal Model: Female rabbits.
  • Formulation: Matrix-type intravaginal ring segments composed of three different polymer matrices (polyurethane, ethylene vinyl acetate copolymer, and silicone elastomer) with two drug loadings (5 mg and 15 mg).
  • Duration: Up to 28 days.
  • Key Measurements:
    • In Vivo Release: Estimated by measuring the residual drug in the explanted IVR segments at the end of the study.
    • Tissue & Plasma Concentrations: UC781 concentrations were measured in proximal vaginal tissue (adjacent to the IVR), distal vaginal tissue, and plasma.

2. Key In Vitro Assay Protocols [4] [3]

  • Microbicide Transmission and Sterilization Assay (MTSA): This assay was developed to more sensitively mimic sexual transmission of HIV. It quantifies the concentration of a microbicide required to totally suppress virus transmission in cell culture, moving beyond the standard 50% inhibition (EC₅₀) metric [4].
  • Virus Strains and Cell Types:
    • Virus Strains: A panel of 25 HIV-1 strains was used, including multiple genetic subtypes (clades A, B, C, D, E, F, G, K, O) and drug-resistant variants (e.g., resistant to UC781, Efavirenz, Nevirapine, and AZT) [3].
    • Cell Cultures: Assays were performed using activated human peripheral blood mononuclear cells (PBMCs), CD4+ T cells, and monocyte-derived macrophages (MDM) [3].

Key Correlations and Efficacy Insights

The experimental data reveals several critical points for researchers:

  • Tissue-Localized Delivery: The rabbit model demonstrates that this compound can be delivered effectively to vaginal tissues with minimal systemic exposure, a crucial feature for a topical microbicide [1]. The proximal vaginal tissue concentrations achieved (8-410 ng/g) were shown to be significantly above the in vitro EC₅₀ for wild-type HIV-1 (2.8 ng/mL) [1].
  • Formulation Dependence: The in vivo release and tissue concentrations of this compound were significantly influenced by the polymer matrix and drug loading, highlighting the importance of formulation design on performance [1].
  • Broad-Spectrum Activity with a Caveat: this compound exhibits potent activity against a wide range of HIV-1 subtypes. However, its potency is significantly reduced against some non-B subtypes (like Subtype O) and, more notably, against NNRTI-resistant virus variants [3].
  • The "Memory Effect": A critical finding for its microbicide potential is that pre-treating target cells (PBMCs, CD4+ T cells) with this compound can completely prevent subsequent infection by various HIV-1 strains, even after the drug is removed. This effect occurs at concentrations considered achievable in microbicide formulations [3].

Relationship Between Key Findings

The diagram below illustrates the logical relationship between the core experimental findings and their implications for this compound's development as a microbicide.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

335.0746777 Da

Monoisotopic Mass

335.0746777 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L7K247H29H

Drug Indication

Investigated for use/treatment in HIV infection.

Pharmacology

N-(4-Chloro-3-((3-Methyl-2-Butenyl)Oxy)Phenyl)-2-Methyl-3-Furancarbothioamide is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. UC-781 is a potent inhibitor of reverse transcriptase-dependent pyrophosphorolysis, and purportedly restores the chain-terminating activity of zidovudine (AZT) against AZT-resistant virus.

MeSH Pharmacological Classification

Anti-Retroviral Agents

Mechanism of Action

UC-781 is an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown in vitro to be very active specifically against HIV-1. UC-781 exhibits synergy with the NRTI zidovudine in vitro.[12] The combination of UC-781 and another candidate microbicide, cellulose acetate 1,2-benzenedicarboxylate, resulted in effective synergy for inhibition of HIV-1 in vitro and in peripheral blood mononuclear cells

Other CAS

178870-32-1

Wikipedia

Uc-781

Dates

Last modified: 08-15-2023
1: McConville C, Friend D. Development and characterisation of a self-microemulsifying drug delivery systems (SMEDDSs) for the vaginal administration of the antiretroviral UC-781. Eur J Pharm Biopharm. 2013 Apr;83(3):322-9. doi: 10.1016/j.ejpb.2012.10.007. PubMed PMID: 23159711.
2: Rezk NL. Development and validation of LC-ESI-MS method for sensitive, accurate and rapid determination of UC-781 in New Zealand white rabbit plasma. Talanta. 2011 Sep 30;85(4):2074-9. doi: 10.1016/j.talanta.2011.07.037. PubMed PMID: 21872060.
3: Goddeeris C, Willems T, Houthoofd K, Martens JA, Van den Mooter G. Dissolution enhancement of the anti-HIV drug UC 781 by formulation in a ternary solid dispersion with TPGS 1000 and Eudragit E100. Eur J Pharm Biopharm. 2008 Nov;70(3):861-8. doi: 10.1016/j.ejpb.2008.07.006. PubMed PMID: 18691650.
4: Goddeeris C, Willems T, Van den Mooter G. Formulation of fast disintegrating tablets of ternary solid dispersions consisting of TPGS 1000 and HPMC 2910 or PVPVA 64 to improve the dissolution of the anti-HIV drug UC 781. Eur J Pharm Sci. 2008 Aug 7;34(4-5):293-302. doi: 10.1016/j.ejps.2008.05.005. PubMed PMID: 18602800.
5: Goddeeris C, Van den Mooter G. Free flowing solid dispersions of the anti-HIV drug UC 781 with Poloxamer 407 and a maximum amount of TPGS 1000: investigating the relationship between physicochemical characteristics and dissolution behaviour. Eur J Pharm Sci. 2008 Sep 2;35(1-2):104-13. doi: 10.1016/j.ejps.2008.06.010. PubMed PMID: 18644442.
6: Fletcher P, Kiselyeva Y, Wallace G, Romano J, Griffin G, Margolis L, Shattock R. The nonnucleoside reverse transcriptase inhibitor UC-781 inhibits human immunodeficiency virus type 1 infection of human cervical tissue and dissemination by migratory cells. J Virol. 2005 Sep;79(17):11179-86. PubMed PMID: 16103169; PubMed Central PMCID: PMC1193640.
7: Van Herrewege Y, Michiels J, Van Roey J, Fransen K, Kestens L, Balzarini J, Lewi P, Vanham G, Janssen P. In vitro evaluation of nonnucleoside reverse transcriptase inhibitors UC-781 and TMC120-R147681 as human immunodeficiency virus microbicides. Antimicrob Agents Chemother. 2004 Jan;48(1):337-9. PubMed PMID: 14693562; PubMed Central PMCID: PMC310190.
8: Damian F, Blaton N, Kinget R, Van den Mooter G. Physical stability of solid dispersions of the antiviral agent UC-781 with PEG 6000, Gelucire 44/14 and PVP K30. Int J Pharm. 2002 Sep 5;244(1-2):87-98. PubMed PMID: 12204568.
9: Deferme S, Van Gelder J, Ingels F, Van den Mooter G, De Buck S, Balzarini J, Naesens L, De Clercq E, Kinget R, Augustijns P. Intestinal absorption characteristics of the low solubility thiocarboxanilide UC-781. Int J Pharm. 2002 Mar 2;234(1-2):113-9. PubMed PMID: 11839442.
10: Damian F, Blaton N, Desseyn H, Clou K, Augustijns P, Naesens L, Balzarini J, Kinget R, Van den Mooter G. Solid state properties of pure UC-781 and solid dispersions with polyvinylpyrrolidone (PVP K30). J Pharm Pharmacol. 2001 Aug;53(8):1109-16. PubMed PMID: 11518020.
11: Damian F, Blaton N, Naesens L, Balzarini J, Kinget R, Augustijns P, Van den Mooter G. Physicochemical characterization of solid dispersions of the antiviral agent UC-781 with polyethylene glycol 6000 and Gelucire 44/14. Eur J Pharm Sci. 2000;10(4):311-22. PubMed PMID: 10838021.
12: Goddeeris C, Coacci J, Van den Mooter G. Correlation between digestion of the lipid phase of smedds and release of the anti-HIV drug UC 781 and the anti-mycotic drug enilconazole from smedds. Eur J Pharm Biopharm. 2007 May;66(2):173-81. PubMed PMID: 17158039.
13: Balzarini J, Naesens L, Verbeken E, Laga M, Van Damme L, Parniak M, Van Mellaert L, Anné J, De Clercq E. Preclinical studies on thiocarboxanilide UC-781 as a virucidal agent. AIDS. 1998 Jul 9;12(10):1129-38. PubMed PMID: 9677161.
14: Balzarini J, Pelemans H, Esnouf R, De Clercq E. A novel mutation (F227L) arises in the reverse transcriptase of human immunodeficiency virus type 1 on dose-escalating treatment of HIV type 1-infected cell cultures with the nonnucleoside reverse transcriptase inhibitor thiocarboxanilide UC-781. AIDS Res Hum Retroviruses. 1998 Feb 10;14(3):255-60. PubMed PMID: 9491916.
15: Balzarini J, Pelemans H, Aquaro S, Perno CF, Witvrouw M, Schols D, De Clercq E, Karlsson A. Highly favorable antiviral activity and resistance profile of the novel thiocarboxanilide pentenyloxy ether derivatives UC-781 and UC-82 as inhibitors of human immunodeficiency virus type 1 replication. Mol Pharmacol. 1996 Aug;50(2):394-401. PubMed PMID: 8700148.

Explore Compound Types